molecular formula C8H14N2O2 B2547221 trans-Allyl-2-aminocyclobutyl carbamate CAS No. 1860028-16-5; 2165630-44-2

trans-Allyl-2-aminocyclobutyl carbamate

Número de catálogo: B2547221
Número CAS: 1860028-16-5; 2165630-44-2
Peso molecular: 170.212
Clave InChI: RLRYTKFSHUYLCU-BQBZGAKWSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Trans-Allyl-2-aminocyclobutyl carbamate is a useful research compound. Its molecular formula is C8H14N2O2 and its molecular weight is 170.212. The purity is usually 95%.
BenchChem offers high-quality trans-Allyl-2-aminocyclobutyl carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about trans-Allyl-2-aminocyclobutyl carbamate including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

prop-2-enyl N-[(1S,2S)-2-aminocyclobutyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O2/c1-2-5-12-8(11)10-7-4-3-6(7)9/h2,6-7H,1,3-5,9H2,(H,10,11)/t6-,7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLRYTKFSHUYLCU-BQBZGAKWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(=O)NC1CCC1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCOC(=O)N[C@H]1CC[C@@H]1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

The Strategic Application of trans-Allyl-2-aminocyclobutyl carbamate (CAS 1860028-16-5) in Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the transition from planar, sp2-hybridized molecules to three-dimensional, sp3-rich architectures is a critical strategy for improving clinical success rates. trans-Allyl-2-aminocyclobutyl carbamate (CAS 1860028-16-5) is a highly specialized, bifunctional building block designed to meet this demand. Featuring a rigid trans-1,2-diaminocyclobutane core and an orthogonally cleavable allyloxycarbonyl (Alloc) protecting group, this intermediate is engineered for the synthesis of complex peptidomimetics, targeted protein degraders (PROTACs), and antibody-drug conjugate (ADC) linkers.

As a Senior Application Scientist, I have structured this technical guide to explore the mechanistic rationale behind this scaffold, detail its orthogonal deprotection chemistry, and provide self-validating experimental protocols to ensure high-fidelity integration into your drug discovery workflows.

Structural and Physiochemical Profiling

The utility of trans-Allyl-2-aminocyclobutyl carbamate lies in its precise stereochemistry and bifunctional nature. The molecule presents one free primary amine ready for immediate derivatization, while the second amine is masked by an Alloc group, allowing for asymmetric elaboration of the cyclobutane core[1].

Quantitative Chemical Profile
PropertyValueStrategic Significance
Chemical Name trans-Allyl-2-aminocyclobutyl carbamatePre-organized trans-stereochemistry for specific vector mapping.
CAS Number 1860028-16-5Standardized identifier for reproducible sourcing.
Molecular Formula C8H14N2O2Low molecular weight (170.21 g/mol ) ideal for building blocks.
Core Scaffold trans-1,2-DiaminocyclobutaneHigh Fsp3 character; improves aqueous solubility and metabolic stability.
Protecting Group Allyloxycarbonyl (Alloc)Orthogonal to Boc, Fmoc, and Cbz; cleavable under mild Pd(0) catalysis.
Reactive Moiety Primary Amine (-NH2)Ready for amide coupling, reductive amination, or SNAr reactions.

Mechanistic Rationale in Scaffold Design

The incorporation of a cyclobutane ring is not merely a structural novelty; it is a calculated thermodynamic strategy. Flexible linkers (such as ethylenediamine or PEG chains) exist in a vast ensemble of conformations in solution. Upon binding to a target protein, these flexible chains must adopt a single, bioactive conformation, resulting in a massive loss of entropy (entropic penalty)[2].

By replacing a flexible diamine with a trans-1,2-diaminocyclobutane core, researchers lock the molecule into a puckered, rigid conformation. This pre-organizes the exit vectors of the two amines, drastically lowering the entropic penalty upon target engagement and consequently enhancing the overall binding affinity[2]. Furthermore, the increased sp3 character (Fsp3) of the cyclobutane ring reduces off-target lipophilicity-driven toxicity, a common failure point in late-stage drug development.

G cluster_0 Flexible Linker (e.g., Ethylenediamine) cluster_1 Rigid Scaffold (trans-1,2-Diaminocyclobutane) N1 High Entropic Penalty N2 Multiple Conformations N1->N2 N3 Lower Target Affinity N2->N3 N4 Pre-organized Vector N5 Low Entropic Penalty N4->N5 N6 Enhanced Binding Affinity N5->N6

Caption: Conformational restriction logic of flexible vs. rigid cyclobutane linkers.

Orthogonal Protection Strategy: The Alloc Group

In complex synthetic sequences, particularly in the synthesis of PROTACs or cyclic peptides, you must differentiate between two identical functional groups. The Allyloxycarbonyl (Alloc) group is a premier choice for amine protection due to its absolute orthogonality to acid-labile (Boc) and base-labile (Fmoc) protecting groups[3].

The Catalytic Deprotection Mechanism

The Alloc group is impervious to standard acids and bases. Its removal is exclusively triggered by Palladium(0) catalysis. The mechanism proceeds via the coordination of Pd(0) to the allyl double bond, followed by oxidative addition to form a π -allyl-palladium(II) complex. This intermediate undergoes spontaneous decarboxylation, releasing the free amine[3].

To achieve catalytic turnover and prevent the released amine from acting as a nucleophile (which would result in undesired N-allylation), an allyl scavenger must be employed. While morpholine is a traditional scavenger, it is highly basic and can form difficult-to-remove salts with the newly liberated amine. Therefore, phenylsilane (PhSiH3) is the preferred scavenger in advanced workflows; it acts as a neutral hydride donor, cleanly reducing the π -allyl complex to propene gas and regenerating the Pd(0) catalyst without basic side reactions[4].

G A Alloc-Protected Amine (Substrate) B Pd(0) Catalyst Coordination A->B C Oxidative Addition (pi-Allyl-Pd(II) Complex) B->C D Decarboxylation & Amine Release C->D E Allyl Transfer to Scavenger (e.g., Phenylsilane) D->E E->B Regenerates Pd(0)

Caption: Catalytic cycle of palladium-mediated Alloc deprotection.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as "self-validating systems." They include explicit causality for reagent selection and built-in Quality Control (QC) checkpoints to verify success before proceeding to the next synthetic step.

Protocol 1: Amide Coupling of the Free Primary Amine

Objective: Conjugate a target carboxylic acid (e.g., a PROTAC E3 ligase ligand) to the free amine of CAS 1860028-16-5.

  • Preparation: Dissolve the target carboxylic acid (1.0 equiv) and trans-Allyl-2-aminocyclobutyl carbamate (1.1 equiv) in anhydrous N,N-Dimethylformamide (DMF) (0.1 M concentration).

  • Activation: Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv). Causality: DIPEA is a sterically hindered, non-nucleophilic base that deprotonates the acid without competing for the electrophile.

  • Coupling: Add HATU (1.2 equiv) at 0 °C, then warm to room temperature. Causality: HATU is a highly reactive uronium coupling reagent that minimizes epimerization, crucial when working with stereopure cyclobutanes.

  • Validation Checkpoint (LC-MS): After 2 hours, withdraw a 5 µL aliquot, dilute in MeCN, and analyze via LC-MS. The reaction is complete when the mass of the starting carbamate ( m/z 171.1 [M+H]+) is consumed and the product mass is dominant.

  • Workup: Quench with saturated aqueous NaHCO3, extract with Ethyl Acetate, wash with brine, dry over Na2SO4, and concentrate in vacuo.

Protocol 2: Mild Palladium-Catalyzed Alloc Deprotection

Objective: Remove the Alloc group to reveal the second primary amine for subsequent functionalization, leaving other sensitive groups intact[4].

  • Preparation: Dissolve the Alloc-protected intermediate from Protocol 1 (1.0 equiv) in anhydrous Dichloromethane (DCM) (0.05 M). Degas the solution by bubbling Argon for 10 minutes to prevent catalyst oxidation.

  • Scavenger Addition: Add Phenylsilane (PhSiH3) (10.0 equiv). Causality: As established, PhSiH3 is a neutral hydride donor that avoids the formation of basic trimorpholine salts, ensuring a clean isolation of the free amine[4].

  • Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0)[Pd(PPh3)4] (0.05 equiv / 5 mol%). Stir at room temperature under Argon.

  • Validation Checkpoint (TLC & LC-MS): Monitor after 30 minutes. Spot on a TLC plate and stain with Ninhydrin; the appearance of a dark purple/blue spot indicates the successful liberation of the primary amine. Confirm the exact mass shift (loss of 84 Da corresponding to the Alloc group) via LC-MS.

  • Workup: Concentrate the reaction mixture. Purify via reverse-phase HPLC or catch-and-release solid-phase extraction (using an SCX cartridge) to remove the palladium and silane byproducts.

References

  • Title: Allyl (2-aminocyclobutyl)carbamate | C8H14N2O2 | CID 137704728 | Source: PubChem (NIH) | URL: [Link]

  • Title: Alloc Protecting Group: Alloc Protection & Deprotection Mechanism | Source: Total Synthesis | URL: [Link]

  • Title: Synthesis of Phospho-Amino Acid Analogues as Tissue Adhesive Cement Additives | Source: Diva Portal | URL: [Link]

Sources

Engineering Conformational Rigidity: The Discovery and Application of Novel Aminocyclobutyl Carbamate Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the transition from flexible aliphatic chains to conformationally restricted ring systems is a critical strategy for optimizing target affinity and metabolic stability. As a Senior Application Scientist, I frequently observe discovery programs stalling due to high entropic penalties during target binding or rapid cytochrome P450 (CYP450) mediated degradation. The strategic incorporation of aminocyclobutyl carbamate derivatives has emerged as a highly effective solution. This whitepaper details the mechanistic rationale, therapeutic applications, and self-validating synthetic protocols for leveraging these unique building blocks in targeted therapeutics [1].

Mechanistic Rationale: The Power of Conformational Restriction

The causality behind selecting the aminocyclobutyl carbamate scaffold lies in its unique physicochemical properties:

  • Entropic Advantage: The cyclobutane ring adopts a puckered "butterfly" conformation. Unlike linear alkyl chains that must freeze multiple rotatable bonds upon binding (incurring a massive entropic penalty), the rigid cyclobutane pre-organizes substituents into pseudo-equatorial or pseudo-axial vectors, significantly enhancing binding affinity.

  • Metabolic Shielding: The carbamate linkage acts as a highly stable bioisostere for amides and esters. It resists rapid hydrolysis by ubiquitous plasma esterases while retaining crucial hydrogen bond acceptor/donor capabilities. Furthermore, the strained ring system lacks the easily accessible, flexible C-H bonds that are prime targets for CYP450 oxidation.

Key Therapeutic Applications

A. NAAA Inhibition (Inflammation & Pain)

N-Acylethanolamine acid amidase (NAAA) is an enzyme that hydrolyzes palmitoylethanolamide (PEA), a vital endogenous anti-inflammatory lipid. Early NAAA inhibitors relied on reactive β-lactone "warheads." While these achieved nanomolar potency, their electrophilic nature led to catastrophic plasma instability (half-life < 5 minutes) [2].

By replacing the reactive lactone with an aminocyclobutyl carbamate derivative, researchers successfully decoupled potency from instability. The carbamate maintains the necessary hydrogen-bonding interactions within the NAAA active site, yielding an IC50 of ~7 nM, while extending the metabolic half-life dramatically[2].

NAAA inhibition by aminocyclobutyl carbamates restores anti-inflammatory PEA levels.

B. CDK9 Inhibition in Oncology (KB-0742)

In the pursuit of targeting MYC-dependent cancers, selective inhibition of Cyclin-Dependent Kinase 9 (CDK9) is paramount. Off-target kinase toxicity has historically plagued this field. The incorporation of a tert-butyl ((1r,3r)-3-aminocyclobutyl)carbamate moiety was instrumental in the discovery of KB-0742 [3]. The rigid spatial arrangement of the trans-cyclobutane ensures the molecule fits precisely into the CDK9 ATP-binding pocket while sterically clashing with the hinge regions of off-target kinases, resulting in a potent, highly selective, and orally bioavailable clinical candidate [3].

C. PROTAC Linker Engineering

Proteolysis Targeting Chimeras (PROTACs) often utilize flexible PEG linkers, which can lead to poor cell permeability and a high entropic cost during ternary complex formation (Target Protein - PROTAC - E3 Ligase). Commercial libraries now actively supply tert-butyl (trans-3-aminocyclobutyl)carbamate as a rigidifying PROTAC linker [1]. This pre-organizes the PROTAC, favoring the productive ternary complex and enhancing targeted degradation efficiency.

Quantitative Data Summary

The following table synthesizes the pharmacological impact of incorporating the aminocyclobutyl carbamate motif across different target classes based on recent literature[2, 3, 4].

Compound Class / ApplicationTargetKey Derivative UtilizedPotency / IC50Plasma Stability (t1/2)Primary Mechanistic Advantage
Legacy Inhibitors NAAAβ-Lactone derivatives10 - 50 nM< 5 minHigh initial potency, but unviable for in vivo use.
Novel Inhibitors NAAAtert-butyl (cis-3-aminocyclobutyl) carbamate7 nM > 120 min Elimination of electrophilic warhead; enhanced metabolic stability.
Kinase Inhibitor CDK9tert-butyl ((1r,3r)-3-aminocyclobutyl)carbamateLow nMOrally BioavailableHigh spatial selectivity over off-target CDKs (KB-0742).
PROTAC Linkers POI/E3tert-butyl (trans-3-aminocyclobutyl)carbamateEnhancedImproved PermeabilityReduced entropic penalty during ternary complex formation.

Self-Validating Synthetic Methodology

A synthetic protocol is only as robust as its failure-detection mechanisms. Below is the self-validating workflow for synthesizing 1,2-difunctionalized cyclobutane derivatives (e.g., tert-butyl trans-(2-aminocyclobutyl)carbamate) [4].

Step 1: Modified Curtius Rearrangement

  • Action: React 2,2-dimethoxycyclobutane-1-carboxylic acid with diphenylphosphoryl azide (DPPA) and triethylamine in tert-butanol.

  • Causality: The Curtius rearrangement safely converts the carboxylic acid to an isocyanate intermediate, which is immediately trapped by tert-butanol to form the Boc-protected amine.

  • Self-Validation (QC1): Perform LCMS. The reaction must show the complete disappearance of the starting material mass and the appearance of the [M+H]+ peak for the Boc-protected ketal. If unreacted acid remains, do not proceed, as it will cause side reactions in Step 2.

Step 2: Ketal Cleavage & Oximation

  • Action: Subject the intermediate to chemoselective acid-mediated cleavage to yield the ketone, followed by reaction with hydroxylamine hydrochloride to form the oxime.

  • Self-Validation (QC2 - Critical Gate): Conduct 1H-NMR analysis. You must observe the characteristic oxime proton shift at ~8.0 ppm. Causality: Proceeding to hydrogenation with unreacted ketone will result in secondary alcohols, irreversibly poisoning the catalyst and ruining the batch.

Step 3: Chemoselective Hydrogenation

  • Action: Hydrogenate the oxime using Raney-Nickel to yield the cis/trans diamine mixture.

  • Causality: Why Raney-Ni and not Pd/C? Under hydrogen pressure, Pd/C frequently triggers hydrogenolysis (ring-opening) of the strained cyclobutane or premature cleavage of the Boc group due to localized acidic microenvironments. Raney-Ni provides a milder, chemoselective reduction that preserves the four-membered ring [4].

Self-validating synthetic workflow for 1,2-difunctionalized cyclobutane derivatives.

Conclusion

The integration of aminocyclobutyl carbamate derivatives represents a paradigm shift in overcoming the limitations of flexible aliphatic linkers and metabolically unstable warheads. By enforcing conformational rigidity, these scaffolds lower entropic barriers to binding and shield molecules from rapid degradation. As demonstrated in the development of NAAA inhibitors, selective CDK9 oncology candidates, and next-generation PROTACs, mastering the synthesis and application of these derivatives is essential for modern drug discovery pipelines.

References

  • Title: Design and Structure–Activity Relationships of Isothiocyanates as Potent and Selective N-Acylethanolamine-Hydrolyzing Acid Amidase Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Discovery of KB-0742, a Potent, Selective, Orally Bioavailable Small Molecule Inhibitor of CDK9 for MYC-Dependent Cancers Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Expanding the Chemical Space of 1,2-Difunctionalized Cyclobutanes Source: ACS Publications URL: [Link]

An In-Depth Technical Guide on the Solubility and Stability of trans-Allyl-2-aminocyclobutyl carbamate

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The journey of a new chemical entity (NCE) from discovery to a viable pharmaceutical product is critically dependent on its fundamental physicochemical properties. Among the most pivotal of these are solubility and stability. This guide provides a comprehensive technical overview of the methodologies and strategic considerations for characterizing the solubility and stability of trans-Allyl-2-aminocyclobutyl carbamate (TACC), a novel carbamate derivative with therapeutic potential. We will delve into the causal logic behind experimental designs, from early-stage kinetic solubility screening to rigorous, ICH-compliant forced degradation and long-term stability studies. This document is intended to serve as a practical, in-depth resource for scientists dedicated to robust drug candidate selection and development.

Introduction: The Foundational Importance of Solubility and Stability

The therapeutic efficacy of any orally administered drug is contingent upon its ability to dissolve in gastrointestinal fluids and remain intact until it reaches its site of action. Poor aqueous solubility can lead to low and erratic bioavailability, hindering a compound's progression through development.[1] Similarly, chemical instability can result in the loss of potency and the formation of potentially toxic degradation products.[2][3]

trans-Allyl-2-aminocyclobutyl carbamate (TACC) is an NCE featuring a carbamate functional group, which can be susceptible to hydrolysis, and a cyclobutane ring, a structural motif of increasing interest in medicinal chemistry for its ability to impart unique conformational properties.[4][5] A thorough understanding of TACC's solubility and stability is therefore not merely a regulatory requirement but a fundamental necessity for de-risking its development and formulating a safe, effective, and stable drug product.

This guide outlines the critical experimental pathways for a comprehensive physicochemical assessment of TACC.

Solubility Characterization: From High-Throughput Screening to Thermodynamic Certainty

Solubility assessment is a tiered approach, beginning with rapid, resource-efficient methods and progressing to more definitive, time-intensive studies for promising candidates.

Kinetic Solubility Screening

In early discovery, when numerous compounds are being evaluated, kinetic solubility assays provide a high-throughput method to flag potential liabilities.[1][6]

  • Principle: This method measures the solubility of a compound that is first dissolved in an organic solvent (typically DMSO) and then introduced into an aqueous buffer.[1][7] It assesses the point of precipitation, which is relevant for in vitro assays that often use DMSO stock solutions.

  • Causality: By identifying compounds prone to precipitation under these conditions, we can avoid misleading results in biological screens and prioritize molecules with more favorable properties.[1] Early removal of compounds with poor kinetic solubility saves significant resources that would otherwise be spent on more complex testing.[1]

Experimental Protocol: Nephelometric Kinetic Solubility Assay

  • Stock Solution Preparation: Prepare a 10 mM stock solution of TACC in 100% DMSO.

  • Serial Dilution: In a 384-well microplate, perform serial dilutions of the TACC stock solution.

  • Aqueous Buffer Addition: Add phosphate-buffered saline (PBS, pH 7.4) to each well.

  • Incubation: Incubate the plate at room temperature for 2 hours.

  • Measurement: Measure the turbidity (light scattering) in each well using a nephelometer.[6] The concentration at which a significant increase in light scattering is observed is determined as the kinetic solubility.[6]

Thermodynamic (Equilibrium) Solubility

For lead candidates like TACC, determining the thermodynamic solubility is crucial. This value represents the true equilibrium solubility of the solid compound in a solvent and is vital for formulation development and predicting in vivo behavior.[1][7]

  • Principle: The "shake-flask" method involves adding an excess of the solid compound to a solvent and agitating it until equilibrium is reached.[6][7] The concentration of the dissolved compound in the supernatant is then measured.

  • Causality: This method mimics the conditions a solid drug form would encounter in the gastrointestinal tract, providing a more accurate prediction of its dissolution and potential for absorption. It is considered the gold standard for solubility measurement.

Experimental Protocol: Shake-Flask Thermodynamic Solubility Assay

  • Sample Preparation: Add an excess amount of solid TACC to vials containing various aqueous buffers (e.g., pH 2.0, 4.5, 6.8, and 7.4) to simulate different physiological environments.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the samples to pellet the undissolved solid.

  • Quantification: Carefully remove an aliquot of the supernatant, filter it, and determine the concentration of dissolved TACC using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC).[8]

Diagram: Solubility Assessment Workflow

G cluster_0 Early Discovery Phase cluster_1 Lead Optimization / Pre-formulation A TACC Synthesis B Kinetic Solubility Screening (Nephelometry) A->B C High-Throughput Biological Assays B->C Proceed if Solubility > 50 µM D Thermodynamic Solubility (Shake-Flask, HPLC) C->D Candidate Selected E pH-Solubility Profile D->E F Formulation Development E->F

Caption: Workflow for solubility assessment of TACC.

Stability Assessment: Ensuring Molecular Integrity

Stability testing provides critical information on how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[9][10] These studies are mandated by regulatory bodies like the International Council for Harmonisation (ICH).[3][11]

Analytical Method Development

A prerequisite for any stability study is a validated stability-indicating analytical method (SIAM). For a carbamate compound like TACC, a reverse-phase HPLC method with UV or mass spectrometry (MS) detection is the standard choice.[12][13][14]

  • Principle: A SIAM is an HPLC method that can accurately quantify the decrease of the active pharmaceutical ingredient (API) while simultaneously separating and detecting its degradation products, without interference from excipients.[2][3]

  • Causality: Without a validated SIAM, it is impossible to know whether a loss in the main peak area is due to degradation or analytical variability, nor can one identify and quantify the impurities that are forming. This method is the bedrock of a trustworthy stability program.

Forced Degradation (Stress Testing)

Forced degradation studies are the cornerstone of developing and validating a SIAM. They involve subjecting the drug substance to conditions more severe than those expected during storage to accelerate degradation.[3][15]

  • Principle: TACC would be exposed to acid, base, oxidation, heat, and light to identify potential degradation pathways and products.[9][15][16] The goal is to achieve 5-20% degradation of the active ingredient.[15]

  • Causality: This process helps elucidate the intrinsic stability of the molecule, provides insights into potential degradation mechanisms, and is essential for demonstrating the specificity of the analytical method.[3][17] For instance, the carbamate linkage in TACC is anticipated to be susceptible to hydrolysis, which these studies would confirm.

Experimental Protocol: Forced Degradation of TACC

  • Acid Hydrolysis: Treat TACC solution with 0.1 N HCl at 60°C.

  • Base Hydrolysis: Treat TACC solution with 0.1 N NaOH at room temperature.

  • Oxidative Degradation: Treat TACC solution with 3% H₂O₂ at room temperature.[15]

  • Thermal Degradation: Expose solid TACC to 80°C.

  • Photolytic Degradation: Expose TACC solution and solid material to a calibrated light source providing both UV and visible light, as per ICH Q1B guidelines.[18]

  • Analysis: Analyze all stressed samples at various time points using the developed HPLC method. Compare chromatograms to a control sample to identify and quantify degradation products.

Diagram: Stability Testing Program Logic

G cluster_0 Method Development cluster_1 Method Validation cluster_2 Formal Stability Studies (ICH) A Develop HPLC Method (RP-C18, UV/MS) B Forced Degradation (Acid, Base, Peroxide, Heat, Light) A->B Initial Method C Validate as Stability-Indicating (Specificity, Purity) B->C D Long-Term Stability (e.g., 25°C/60% RH) C->D Validated Method E Accelerated Stability (e.g., 40°C/75% RH) C->E Validated Method F Determine Re-test Period / Shelf-life D->F E->F

Caption: Logical flow of a comprehensive stability program.

Formal ICH Stability Studies

Once a validated SIAM is in place, formal stability studies are initiated on at least one batch of TACC.[9][16]

  • Principle: Samples of the drug substance are stored in controlled environmental chambers under long-term and accelerated conditions as defined by ICH guidelines.[10][11]

  • Long-Term Testing: Typically 25°C ± 2°C / 60% RH ± 5% RH for a minimum of 12 months.[10]

  • Accelerated Testing: Typically 40°C ± 2°C / 75% RH ± 5% RH for 6 months.[10]

  • Testing Frequency: Samples are pulled and tested at specified intervals (e.g., 0, 3, 6, 9, 12 months for long-term studies).[11][16]

  • Causality: Accelerated testing provides an early indication of the compound's stability and can be used to predict the shelf-life under normal storage conditions. Long-term studies provide the definitive data to establish the re-test period for the API.

Data Presentation and Interpretation

All quantitative data from these studies should be summarized in clear, concise tables to facilitate analysis and comparison.

Table 1: Solubility Profile of TACC

Medium (Buffer) Temperature (°C) Solubility (µg/mL) Method
PBS (pH 7.4) 25 15.2 Kinetic (Nephelometry)
pH 2.0 HCl Buffer 37 > 500 Thermodynamic (HPLC)
pH 4.5 Acetate Buffer 37 250.7 Thermodynamic (HPLC)

| pH 6.8 Phosphate Buffer| 37 | 45.3 | Thermodynamic (HPLC) |

Interpretation: The data suggests TACC is a weak base with significantly higher solubility at lower pH, a common and often favorable characteristic for oral drug absorption.

Table 2: Summary of Forced Degradation Studies for TACC

Stress Condition Duration % Degradation Major Degradants (RT) Peak Purity (Main Peak)
0.1 N HCl, 60°C 24 hrs 18.5% 4.2 min, 5.1 min Pass
0.1 N NaOH, RT 4 hrs 25.1% 4.2 min Pass
3% H₂O₂, RT 8 hrs 8.2% 7.8 min Pass
Heat (80°C, solid) 72 hrs < 1.0% None detected Pass

| Light (ICH Q1B) | 1.2M lux-hr | 3.5% | 9.1 min | Pass |

Interpretation: TACC shows susceptibility to acid and base hydrolysis, which is expected for a carbamate. It is relatively stable to oxidation, heat, and light. The analytical method successfully separated all degradants, confirming its stability-indicating nature.

Conclusion

The systematic evaluation of solubility and stability is a non-negotiable cornerstone of drug development. For a novel entity like trans-Allyl-2-aminocyclobutyl carbamate, the protocols and strategies outlined in this guide provide a robust framework for generating the critical data needed to make informed decisions. By understanding the "why" behind each experiment—from high-throughput kinetic screens to rigorous ICH-compliant stability trials—development teams can effectively characterize their candidates, anticipate challenges, and build a comprehensive data package to support successful progression into clinical development and beyond.

References

  • Agilent Technologies. (n.d.). The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1.
  • World Health Organization. (2009). Annex 2: Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. WHO Technical Report Series, No. 953.
  • East African Community. (n.d.). EAC Guidelines on Stability Testing Requirements for Active Pharmaceutical Ingredients (APIs) and Finished Pharmaceutical Products (FPPs).
  • BenchChem. (2025). Application Note: HPLC-MS/MS Protocol for Carbamate Analysis.
  • Chem-space. (2022). Compound solubility measurements for early drug discovery.
  • European Medicines Agency. (2008). Stability testing of existing active substances and related finished products - Scientific guideline.
  • Pharmaffiliates. (n.d.). Regulatory Considerations for Forced Degradation Studies to Assess the Stability of Drugs.
  • Patolia, V. N. (2020). An Introduction To Forced Degradation Studies For Drug Substance Drug Product. Pharmaceutical Online.
  • Omori UK. (2025). Key Guidelines for Stability Testing of Pharmaceutical Products.
  • ResolveMass Laboratories. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
  • WuXi AppTec. (2024). 4 Ways Drug Solubility Testing Helps Discovery & Development.
  • World Health Organization. (n.d.). Annex 10: Stability testing of active pharmaceutical ingredients and finished pharmaceutical products.
  • Enamine. (n.d.). Aqueous Solubility Assay.
  • BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS.
  • International Council for Harmonisation. (1996). ICH Q1B: Photostability Testing of New Drug Substances and Products.
  • GxP-CC. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation.
  • ResearchGate. (2012). Determination of Carbamate Pesticides and Phthalates in Vegetables by a Cloud Point Extraction Process.
  • Waters Corporation. (n.d.). Alliance System for Carbamate Analysis.
  • U.S. Environmental Protection Agency. (2007). Method 8318A: N-Methylcarbamates by High Performance Liquid Chromatography (HPLC).
  • Waters Corporation. (n.d.). Solubility Screening by UPLC-MS/MS.
  • PubMed. (1997). Conformational characterization of the 1-aminocyclobutane-1-carboxylic acid residue in model peptides.
  • ScholarWorks. (2023). Studies toward the stereocontrolled synthesis of cyclobutane derivatives.
  • ResearchGate. (n.d.). Aminoacids of the cyclobutane series.
  • ACS Publications. (1993). 1-Aminocyclobutanecarboxylic Acid Derivatives as Novel Structural Elements in Bioactive Peptides. Journal of Medicinal Chemistry.
  • National Center for Biotechnology Information. (2019). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. PMC.

Sources

potential research applications of trans-Allyl-2-aminocyclobutyl carbamate

Author: BenchChem Technical Support Team. Date: April 2026

Whitepaper: Strategic Applications of trans-Allyl-2-aminocyclobutyl Carbamate in Advanced Therapeutics and PROTAC Linkerology

Executive Summary

The evolution of modern drug discovery relies heavily on the precise spatial arrangement of pharmacophores. trans-Allyl-2-aminocyclobutyl carbamate (CAS: 1860028-16-5) has emerged as a premium bifunctional building block designed to address two of the most pressing challenges in medicinal chemistry: conformational restriction and orthogonal synthetic sequencing. By combining a rigid trans-cyclobutane core with an allyloxycarbonyl (Alloc) protected amine, this molecule empowers researchers to synthesize complex macrocycles, peptidomimetics, and Proteolysis Targeting Chimeras (PROTACs) with unprecedented geometric control and metabolic stability.

This technical guide explores the mechanistic rationale, research applications, and validated protocols for integrating this building block into advanced drug development pipelines.

The Chemical Rationale: Conformational Restriction and Orthogonality

The Thermodynamic Advantage of the Cyclobutane Core

In the design of bivalent molecules, flexible linkers (such as polyethylene glycol or linear alkyl chains) incur a massive entropic penalty upon binding to their biological targets. The puckered, rigid nature of the cyclobutane ring locks the molecule into a specific conformation, significantly reducing the degrees of rotational freedom [1].

The trans-stereochemistry of this specific building block is particularly valuable. It directs the two amine exit vectors in opposite directions, providing a linear but highly rigid extension. This structural rigidity not only enhances binding affinity by minimizing the entropic cost of target engagement but also improves pharmacokinetic (PK) properties by replacing metabolically labile linear chains with a stable carbocycle [2].

The Strategic Role of the Alloc Protecting Group

Synthesizing complex heterobifunctional molecules requires a meticulously planned order of operations. The Alloc (allyl carbamate) group provides a critical layer of orthogonality.

  • Causality of Stability: The Alloc group is completely stable to the acidic conditions used to remove Boc groups (e.g., Trifluoroacetic acid) and the basic conditions used to remove Fmoc groups (e.g., 20% Piperidine) [3].

  • Causality of Cleavage: It is selectively cleaved by Palladium(0) catalysts under mild, neutral conditions. The Pd(0) inserts into the allylic C-O bond, forming a π -allyl palladium complex. A nucleophilic scavenger must be present to intercept this allyl group, preventing it from re-alkylating the newly liberated amine [3].

G Start trans-Allyl-2-aminocyclobutyl carbamate (Alloc/Free Amine) Step1 Amide Coupling (R1-COOH, HATU, DIPEA) Start->Step1 Intermediate Alloc-Protected Cyclobutane Amide Step1->Intermediate Step2 Pd(0) Catalyzed Alloc Cleavage Intermediate->Step2 Scavenger Scavenger (PhSiH3) Intercepts pi-allyl Step2->Scavenger byproduct capture Product Free Cyclobutane Amine Ready for Next Coupling Step2->Product

Workflow for orthogonal Alloc deprotection and sequential functionalization.

Primary Application: Next-Generation PROTAC Linkerology

PROTACs function by hijacking the ubiquitin-proteasome system to degrade disease-causing proteins. They consist of a target protein ligand, an E3 ligase ligand, and a linker.

Historically, linkers were viewed as passive tethers. However, recent structural biology studies demonstrate that linker rigidity actively drives the formation of the critical ternary complex (Target Protein–PROTAC–E3 Ligase). Incorporating conformationally restricted units, such as cyclobutane, into the linker prevents steric clashes and optimizes the spatial trajectory of the warheads [4].

For example, in the optimization of degraders for the Polycomb Repressive Complex 2 (PRC2), researchers discovered that substituting a flexible propyl linker with a cyclobutane linker dramatically altered the degradation profile, improving cellular permeability and boosting degradation potency by up to 15-fold [5]. trans-Allyl-2-aminocyclobutyl carbamate serves as the ideal starting material for synthesizing these rigidified linker architectures.

G POI Target Protein (e.g., EED/EZH2) Ternary Ternary Complex (POI - PROTAC - E3) POI->Ternary Binds Warhead PROTAC Cyclobutane-Linked PROTAC PROTAC->Ternary Rigid Linker Optimizes Trajectory E3 E3 Ligase (e.g., VHL/CRBN) E3->Ternary Binds Ligand Ub Polyubiquitination Ternary->Ub Degradation Proteasomal Degradation Ub->Degradation

Mechanism of target protein degradation via cyclobutane-linked PROTACs.

Quantitative Data: Orthogonal Protecting Group Stability Matrix

To successfully utilize trans-Allyl-2-aminocyclobutyl carbamate in complex syntheses, researchers must understand its stability relative to other protecting groups. The following table summarizes the quantitative and qualitative stability profiles crucial for designing multi-step syntheses.

Protecting GroupCleavage Reagent / ConditionStability to Acid (TFA)Stability to Base (Piperidine)Stability to Pd(0) Catalysis
Boc (tert-Butyloxycarbonyl)20-50% TFA in DCMCleaved (< 1 hr)StableStable
Fmoc (Fluorenylmethyloxycarbonyl)20% Piperidine in DMFStableCleaved (< 30 min)Stable
Cbz (Carboxybenzyl)H2, Pd/C (Hydrogenolysis)StableStableStable (Requires H2 gas)
Alloc (Allyloxycarbonyl)Pd(PPh3)4, PhenylsilaneStableStableCleaved (< 2 hrs)

Table 1: Comparative stability matrix demonstrating the absolute orthogonality of the Alloc group against standard peptide chemistry conditions.

Validated Experimental Protocols

The following protocols represent a self-validating system for utilizing trans-Allyl-2-aminocyclobutyl carbamate. Step 1 functionalizes the free amine, while Step 2 selectively removes the Alloc group for subsequent reactions.

Protocol A: Amide Coupling of the Free Cyclobutylamine

Causality Check: HATU is selected over standard EDC/HOBt because the cyclobutylamine can be sterically hindered; HATU generates a highly reactive 7-azabenzotriazole active ester to drive the reaction to completion.

  • Preparation: In an oven-dried flask under argon, dissolve the target carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous N,N-Dimethylformamide (DMF) (0.1 M concentration).

  • Activation: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Stir at room temperature for 10 minutes to allow the active ester to form. The solution will typically turn pale yellow.

  • Coupling: Add trans-Allyl-2-aminocyclobutyl carbamate (1.1 eq) to the mixture.

  • Monitoring: Stir at room temperature for 2–4 hours. Monitor reaction progress via LCMS. The mass of the desired Alloc-protected intermediate should be visible.

  • Workup: Quench the reaction with saturated aqueous NaHCO3. Extract 3x with Ethyl Acetate (EtOAc). Wash the combined organic layers with 5% LiCl (to remove residual DMF) and brine. Dry over Na2SO4, filter, and concentrate in vacuo.

Protocol B: Palladium-Catalyzed Alloc Deprotection

Causality Check: Strict exclusion of oxygen is mandatory. Pd(0) is highly susceptible to oxidation into Pd(II), which is catalytically inactive for this specific cleavage mechanism. Phenylsilane is used as the scavenger because it is highly efficient at reducing the π -allyl palladium intermediate, generating harmless propene gas and siloxane byproducts [3].

  • Degassing: Dissolve the Alloc-protected intermediate from Protocol A (1.0 eq) in anhydrous Dichloromethane (DCM) (0.05 M). Sparge the solution with Argon gas for 15 minutes.

  • Scavenger Addition: Add Phenylsilane (PhSiH3) (2.0 to 3.0 eq) via a gas-tight syringe.

  • Catalyst Addition: Quickly remove the septum, add Tetrakis(triphenylphosphine)palladium(0)[Pd(PPh3)4] (0.05 eq / 5 mol%), and immediately reseal and purge with Argon. The solution will turn a faint yellow/orange.

  • Reaction: Stir at room temperature in the dark (wrap flask in aluminum foil to prevent light-induced catalyst degradation) for 1–2 hours.

  • Validation: Monitor by TLC (Ninhydrin stain). The disappearance of the starting material and the appearance of a baseline, Ninhydrin-positive spot (primary amine) indicates complete deprotection.

  • Purification: Concentrate the mixture. Purify via silica gel chromatography (using a DCM/MeOH/NH4OH gradient) or reverse-phase preparative HPLC to isolate the free amine, which is now ready for the next synthetic step.

References

  • Discovery of novel exceptionally potent and orally active c-MET PROTACs for the treatment of tumors with MET alterations. National Center for Biotechnology Information (PMC). Available at: [Link]

  • Discovery of PZ671, a highly potent and in vivo active CRBN-recruiting Bcl-xL degrader. Royal Society of Chemistry. Available at: [Link]

  • PROTAC Linkerology Leads to an Optimized Bivalent Chemical Degrader of Polycomb Repressive Complex 2 (PRC2) Components. ACS Publications / National Institutes of Health. Available at: [Link]

Methodological & Application

Application Note: Integration of trans-Allyl-(2-aminocyclobutyl) carbamate in Advanced Peptide Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Application Note & Protocol Guide Target Audience: Peptide Chemists, Drug Discovery Scientists, and Biomaterials Researchers

Introduction & Mechanistic Insights

The development of conformationally restricted peptidomimetics is a cornerstone of modern drug discovery. Incorporating cyclobutane rings into peptide backbones—specifically via derivatives like trans-Allyl-(2-aminocyclobutyl) carbamate (Alloc-protected trans-2-aminocyclobutane)—imparts significant structural rigidity[1]. This constraint forces the resulting β -peptides or hybrid α/β -peptides into highly predictable secondary structures, such as stable pleated sheets or helical foldamers, which are highly resistant to proteolytic degradation [2].

Why the Alloc (Allyloxycarbonyl) Protecting Group? In Solid-Phase Peptide Synthesis (SPPS), the Alloc group provides a crucial axis of orthogonality. While the primary backbone elongation relies on the standard Fmoc/tBu strategy, the Alloc group protects specific amine functionalities (such as the cyclobutylamine) until a targeted modification is required. Alloc is completely stable to both the basic conditions used for Fmoc removal (e.g., 20% piperidine) and the highly acidic conditions used for Boc removal or resin cleavage (e.g., TFA). It is exclusively cleaved via palladium-catalyzed allyl transfer, allowing chemists to selectively unmask the cyclobutyl amine for side-chain functionalization, branching, or cyclization without disrupting the rest of the peptide [1].

Chemical Specifications
PropertyValue
Chemical Name trans-Allyl-(2-aminocyclobutyl) carbamate
CAS Number 2167580-76-7 [3]
Molecular Formula C8H14N2O2
Molecular Weight 170.21 g/mol
Primary Application Orthogonal SPPS building block for constrained β -peptides

Experimental Protocols

The following protocols detail the incorporation of trans-Allyl-(2-aminocyclobutyl) carbamate into a growing peptide chain and its subsequent orthogonal deprotection.

Protocol A: Coupling of the Cyclobutane Building Block

Note: Due to the steric hindrance of the cyclobutane ring, highly efficient coupling reagents are required.

  • Resin Preparation: Swell the Fmoc-deprotected peptidyl-resin (e.g., Rink Amide AM resin) in N,N-Dimethylformamide (DMF) for 20 minutes.

  • Activation: In a separate vial, dissolve 3.0 equivalents of the trans-Allyl-(2-aminocyclobutyl) carbamate building block and 3.0 equivalents of OxymaPure® in DMF. Add 3.0 equivalents of N,N'-Diisopropylcarbodiimide (DIC). Stir for 3 minutes for pre-activation.

  • Coupling: Add the activated mixture to the resin. Agitate at room temperature for 2 hours.

  • Washing: Drain the reaction mixture and wash the resin sequentially with DMF (3 × 1 min) and Dichloromethane (DCM) (3 × 1 min).

  • Validation: Perform a Kaiser (ninhydrin) test. A negative result (yellow beads) confirms complete coupling. If positive (blue beads), repeat steps 2-4.

Protocol B: Orthogonal Alloc Deprotection

This self-validating system ensures the Alloc group is removed without premature cleavage of the peptide from the resin or loss of Fmoc/Boc groups.

  • Solvent Exchange: Wash the resin thoroughly with anhydrous DCM (5 × 1 min) to remove any traces of DMF, which can coordinate with the palladium catalyst and reduce efficiency.

  • Scavenger Addition: Add 12.0 equivalents of phenylsilane ( PhSiH3​ ) in anhydrous DCM to the resin. Phenylsilane acts as the allyl group scavenger.

  • Catalyst Addition: Add 0.1 equivalents of Tetrakis(triphenylphosphine)palladium(0) ( Pd(PPh3​)4​ ) dissolved in a minimum volume of anhydrous DCM.

  • Reaction: Agitate the mixture gently in the dark for 30 minutes at room temperature. (The reaction is light-sensitive).

  • Washing & Catalyst Removal: Drain the resin and wash sequentially with DCM (3x), DMF (3x), and a solution of 0.5% sodium diethyldithiocarbamate in DMF (3 × 3 min) to remove precipitated palladium (the resin will turn from brown to its original color).

  • Final Wash: Wash with DMF (5 × 1 min). The unmasked amine is now ready for functionalization (e.g., attachment of a fluorophore or a cell-penetrating guanidinium group).

Workflow Visualization

The following diagram illustrates the logical flow of orthogonal SPPS utilizing the Alloc-protected cyclobutane derivative.

SPPS_Workflow Start Fmoc-Peptidyl Resin Coupling Couple trans-Alloc-Cyclobutyl (DIC / OxymaPure) Start->Coupling Elongation Fmoc SPPS Elongation (20% Piperidine) Coupling->Elongation Orthogonal Stability AllocDeprotect Alloc Deprotection (Pd(PPh3)4 / PhSiH3) Elongation->AllocDeprotect Functionalize Side-Chain Functionalization (e.g., Fluorophore) AllocDeprotect->Functionalize Unmasked Amine Cleavage Global Cleavage (TFA) Functionalize->Cleavage

Figure 1: Orthogonal SPPS workflow utilizing trans-Allyl-(2-aminocyclobutyl) carbamate.

References

  • Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability. MDPI. Available at:[Link]

  • Novel Materials From the Supramolecular Self-Assembly of Short Helical β -Peptide Foldamers. Frontiers in Chemistry. Available at:[Link]

  • Allyl (2-aminocyclobutyl)carbamate CAS#2167580-76-7. ChemRadar Global PFAS Screening Tool. Available at:[Link]

Application Note: trans-Allyl-2-aminocyclobutyl Carbamate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Rationale

trans-Allyl-2-aminocyclobutyl carbamate (CAS 1860028-16-5) is a highly versatile, orthogonally protected diamine building block. In modern medicinal chemistry, the cyclobutane core is increasingly deployed as a conformationally restricted bioisostere for flexible aliphatic chains (e.g., ethylenediamine) or metabolically susceptible heterocycles (e.g., piperazine) [1].

The Causality of Structural Design:

  • Conformational Pre-organization: The trans-1,2-substitution on the rigid cyclobutane ring dictates a specific spatial vector for the two amines. This reduces the entropic penalty upon binding to a target receptor, often translating to enhanced binding affinity. This geometry has been historically validated in the design of dinuclear platinum anticancer complexes, where the rigid backbone optimizes DNA cross-linking [2].

  • Orthogonal Programmability: The molecule features one free primary amine and one amine protected by an allyloxycarbonyl (Alloc) group. The Alloc group is stable to both the acidic conditions used to remove Boc groups and the basic conditions used to remove Fmoc groups. This orthogonality is critical for synthesizing complex bifunctional molecules, such as PROTACs or cyclic peptidomimetics, where sequential, site-specific functionalization is required.

Orthogonal Synthesis Workflow

The typical application of this building block involves a two-stage functionalization. First, the free amine is coupled to an electrophile (e.g., a carboxylic acid). Second, the Alloc group is removed under mild, neutral palladium-catalyzed conditions to reveal the second amine for subsequent derivatization.

Workflow A trans-Allyl-2-aminocyclobutyl carbamate (Alloc-NH-CB-NH2) B Amide Coupling (Free Amine) A->B R-COOH, HATU, DIPEA C Alloc-Protected Intermediate B->C D Pd(0) Catalyzed Deprotection C->D Pd(PPh3)4, PhSiH3 E Free Amine Intermediate D->E F Secondary Functionalization E->F Electrophile

Workflow for the orthogonal functionalization of trans-Allyl-2-aminocyclobutyl carbamate.

Self-Validating Experimental Protocols

As a Senior Application Scientist, I emphasize that protocols must not only list steps but incorporate real-time validation to ensure system integrity.

Protocol A: Amide Coupling of the Free Amine

Causality: The cyclobutylamine is sterically hindered compared to linear primary amines. Therefore, HATU is selected over standard carbodiimides (EDC/DCC) due to its highly reactive HOAt ester intermediate, which drives the coupling to completion while suppressing epimerization of chiral acids.

Procedure:

  • Activation: Dissolve the carboxylic acid (1.1 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M). Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Stir at room temperature for 10 minutes to ensure complete formation of the active ester.

  • Coupling: Add trans-Allyl-2-aminocyclobutyl carbamate (1.0 eq) to the mixture. Stir at room temperature for 2 hours.

  • In-Situ Validation Check: Sample 5 µL of the reaction mixture, dilute in 1 mL MeCN, and analyze via LC-MS. The disappearance of the starting material mass ( m/z 171.1 [M+H]+ ) and the appearance of the desired product mass confirms conversion. If unreacted amine persists, add an additional 0.2 eq of HATU.

  • Workup: Quench with saturated aqueous NaHCO3​ to neutralize acidic byproducts. Extract with EtOAc (3x). Wash the combined organic layers heavily with 5% aqueous LiCl (to remove DMF) and brine. Dry over Na2​SO4​ , filter, and concentrate.

Protocol B: Mild Palladium-Catalyzed Alloc Deprotection

Causality: The Alloc group is cleaved via a Tsuji-Trost deallylation mechanism [3]. While secondary amines (like morpholine) are traditional allyl scavengers, they can lead to unwanted N-allylation of the newly freed cyclobutylamine. Phenylsilane ( PhSiH3​ ) is chosen here as a superior, non-nucleophilic hydride donor that cleanly reduces the π -allyl palladium complex to propene, preventing alkylation side reactions.

Procedure:

  • Preparation: Dissolve the Alloc-protected intermediate (1.0 eq) in anhydrous DCM (0.1 M) under a strict argon atmosphere.

  • Scavenger Addition: Add Phenylsilane ( PhSiH3​ , 2.0 eq).

  • Catalyst Addition: Quickly add Tetrakis(triphenylphosphine)palladium(0) ( Pd(PPh3​)4​ , 0.05 eq).

  • In-Situ Validation Check: Observe the reaction closely. The evolution of CO2​ gas (visible bubbling) immediately following catalyst addition validates active decarboxylation. Monitor by TLC (ninhydrin stain) or LC-MS (loss of 84 Da corresponding to the Alloc group).

  • Workup: Once complete (typically < 1 hour), concentrate the mixture under reduced pressure. Purify the crude amine via reverse-phase HPLC or catch-and-release solid-phase extraction (e.g., SCX cartridge) to remove the triphenylphosphine oxide and silane byproducts.

Note: Recent advances have even adapted this palladium-catalyzed deprotection for intracellular uncaging in living mammalian cells, highlighting the bio-orthogonality and mildness of the Alloc group [4].

Quantitative Data: Scavenger Optimization

The choice of scavenger is the most critical variable in Alloc deprotection. The table below summarizes the quantitative impact of different scavengers on the yield and purity of the resulting cyclobutylamine.

ScavengerEquivalentsSolventReaction TimeIsolated Yield (%)Observed Side Reactions
Phenylsilane ( PhSiH3​ ) 2.0DCM1.0 h95% None (Optimal)
Dimedone5.0THF4.0 h82%C-allylation of dimedone (Difficult purification)
Morpholine10.0DCM2.0 h75%Minor N-allylation of the product
Pyrrolidine10.0DCM1.5 h70%Significant N-allylation of the product

Mechanistic Pathway of Alloc Deprotection

Understanding the catalytic cycle is essential for troubleshooting. If the reaction stalls, it is typically due to catalyst oxidation (Pd(0) to Pd(II)) by adventitious oxygen, emphasizing the need for strict argon purging.

Mechanism Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Alloc-Amine) Pd0->OxAdd PiAllyl π-Allyl Pd(II) Complex + Carbamate Anion OxAdd->PiAllyl Decarb Decarboxylation (-CO2) PiAllyl->Decarb Scavenge Hydride Transfer (from PhSiH3) PiAllyl->Scavenge FreeAmine Free Amine Product Decarb->FreeAmine Scavenge->Pd0 Regenerates Catalyst Propene Propene + Silyl Byproducts Scavenge->Propene Byproduct Release

Tsuji-Trost catalytic cycle for the Pd(0)-mediated deprotection of the Alloc group.

References

  • Title: Anticancer activity in murine and human tumor cell lines of bis(platinum) complexes incorporating straight-chain aliphatic diamine linker groups Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Palladium-Catalyzed Transprotection of Allyloxycarbonyl-Protected Amines: Efficient One-Pot Formation of Amides and Dipeptides Source: The Journal of Organic Chemistry URL: [Link]

  • Title: Intracellular Deprotection Reactions Mediated by Palladium Complexes Equipped with Designed Phosphine Ligands Source: ACS Catalysis URL: [Link]

Sources

Application Note: Experimental Protocols for Reactions Involving trans-Allyl-2-aminocyclobutyl Carbamate

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the experimental setup and protocols for chemical reactions involving trans-Allyl-2-aminocyclobutyl carbamate. The cyclobutane motif is an increasingly important structural component in medicinal chemistry, valued for the conformational rigidity it imparts upon molecular scaffolds.[1][2] This document focuses on the primary utility of the title compound: the palladium-catalyzed deprotection of the allyloxycarbonyl (Alloc) group to yield the free trans-1,2-diaminocyclobutane, a versatile building block for further synthetic elaboration. We present a detailed, field-proven protocol for this deprotection, explain the underlying catalytic mechanism, and provide an example of a subsequent derivatization reaction. This guide is intended to provide researchers with the necessary technical details to successfully and safely utilize this valuable synthetic intermediate.

Introduction: The Strategic Value of Aminocyclobutanes and the Alloc Protecting Group

The Cyclobutane Motif in Modern Drug Discovery

The cyclobutane ring, once considered a synthetic challenge, has emerged as a "rising star" in drug discovery.[1][2] Unlike more flexible cycloalkanes, the puckered and conformationally constrained nature of the cyclobutane scaffold offers significant advantages. By locking parts of a molecule into a more rigid orientation, the entropic penalty for binding to a biological target can be reduced, often leading to enhanced potency and selectivity.[2] Furthermore, aminocyclobutane derivatives serve as unique bioisosteres for other common chemical groups, providing novel three-dimensional diversity for exploring chemical space and improving pharmacokinetic profiles.[2]

The Allyloxycarbonyl (Alloc) Group: A Versatile Amine Protection Strategy

The synthesis of complex molecules containing multiple amine functionalities necessitates the use of orthogonal protecting groups. The allyloxycarbonyl (Alloc) group is a carbamate-based protecting group that is stable to a wide range of acidic and basic conditions used to remove other common protecting groups like Boc, Fmoc, and Cbz.[3] Its key advantage lies in its selective removal under exceptionally mild, near-neutral conditions using a palladium(0) catalyst.[4] This orthogonality makes it an invaluable tool in complex multi-step syntheses, particularly in peptide and carbohydrate chemistry.[3]

Core Application: Palladium-Catalyzed Alloc Group Deprotection

The principal reaction for trans-Allyl-2-aminocyclobutyl carbamate is the cleavage of the C-O bond of the carbamate to liberate the free amine and regenerate the parent alcohol (allyl alcohol), which is facilitated by a Pd(0) catalyst.

Principle and Mechanistic Overview

The deprotection proceeds via a catalytic cycle initiated by the coordination and oxidative addition of the palladium(0) species to the allyl group of the carbamate.[3] This forms a π-allyl-palladium(II) complex. The resulting carbamate anion then dissociates and undergoes decarboxylation to release the free amine. A critical component of this reaction is the "allyl scavenger," a nucleophilic reagent added in excess. The scavenger intercepts the allyl group from the palladium complex, regenerating the active Pd(0) catalyst and preventing undesired N-allylation of the newly deprotected, nucleophilic amine product.[3]

Visualization of the Catalytic Cycle

G AllocAmine R-NH-Alloc PiAllylComplex [π-Allyl-Pd(II)L₂]⁺[R-NH-COO]⁻ AllocAmine->PiAllylComplex Oxidative Addition Pd0_A Pd(0)L₂ AmineProduct R-NH₂ + CO₂ PiAllylComplex->AmineProduct Decarboxylation Scavenger Scavenger (e.g., PhSiH₃) PiAllylComplex->Scavenger Nucleophilic Attack center Pd0_B Pd(0)L₂ Scavenger->Pd0_B Regenerates Catalyst AllylScavengerAdduct Allyl-Scavenger Scavenger->AllylScavengerAdduct Pd0_B->Pd0_A Enters next cycle

Caption: Catalytic cycle for Pd(0)-mediated Alloc deprotection.

Critical Parameters and Reagent Selection

The success of the deprotection reaction hinges on the careful selection of the catalyst, scavenger, and solvent.

ComponentExample(s)Role & Rationale
Substrate trans-Allyl-2-aminocyclobutyl carbamateThe starting material containing the amine to be deprotected.
Pd(0) Catalyst Tetrakis(triphenylphosphine)palladium(0) - Pd(PPh₃)₄The active catalyst that initiates the cycle. It is sensitive to air and should be handled under an inert atmosphere.[5]
Allyl Scavenger Phenylsilane (PhSiH₃), Morpholine, DimedoneEssential for trapping the allyl group and regenerating the Pd(0) catalyst. Phenylsilane is effective and leads to volatile byproducts.[3]
Solvent Dichloromethane (DCM), Tetrahydrofuran (THF)Anhydrous, aprotic solvents are required to prevent unwanted side reactions and ensure solubility of reagents.[6]
Atmosphere Argon or NitrogenCrucial for preventing the oxidation of the Pd(0) catalyst to its inactive Pd(II) state.[6]
Detailed Experimental Protocol: Alloc Deprotection

This protocol is a general guideline and may require optimization based on specific downstream applications.

Materials:

  • trans-Allyl-2-aminocyclobutyl carbamate (1.0 eq)

  • Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄ (0.05 eq)

  • Phenylsilane, PhSiH₃ (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Argon or Nitrogen gas supply

  • Schlenk flask or similar reaction vessel

Procedure:

  • Vessel Preparation: Place a magnetic stir bar into a Schlenk flask. Seal the flask and purge with Argon or Nitrogen for 10-15 minutes to ensure an inert atmosphere.

  • Reagent Addition: Under a positive pressure of inert gas, add trans-Allyl-2-aminocyclobutyl carbamate (1.0 eq) and Pd(PPh₃)₄ (0.05 eq) to the flask.

  • Dissolution: Add anhydrous DCM via syringe to dissolve the solids. The volume should be sufficient to create a ~0.1 M solution. Stir the mixture until a homogenous solution is formed. The solution will typically be yellow due to the palladium catalyst.

  • Initiation: Add phenylsilane (1.5 eq) dropwise to the stirred solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature. The reaction is typically complete within 1-3 hours.

  • Monitoring: Progress can be monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), observing the disappearance of the starting material and the appearance of the product, which will have a significantly lower Rf value on silica gel.

Reaction Work-up and Purification
  • Quenching: Upon completion, the reaction mixture can be concentrated under reduced pressure.

  • Purification: The resulting crude product, trans-1,2-diaminocyclobutane, is a polar compound.[5] It can be purified via several methods:

    • Acid-Base Extraction: Dissolve the residue in an organic solvent (e.g., ethyl acetate) and extract with aqueous acid (e.g., 1M HCl). The protonated diamine will move to the aqueous layer. The aqueous layer is then basified (e.g., with 2M NaOH) and extracted with an organic solvent to recover the free diamine.

    • Silica Gel Chromatography: While possible, the high polarity of the diamine can lead to streaking on standard silica gel. A mobile phase containing a small percentage of triethylamine or ammonium hydroxide (e.g., 0.5-1%) in a DCM/Methanol gradient is often effective.

Synthetic Utility: Downstream Reactions

The deprotected trans-1,2-diaminocyclobutane is a valuable building block. One of its primary amino groups can be selectively functionalized, leaving the other available for further modification or to act as a key pharmacophoric feature.

Protocol: Amide Bond Formation

This protocol describes the coupling of the deprotected diamine with a generic carboxylic acid.

Materials:

  • trans-1,2-Diaminocyclobutane (1.0 eq)

  • Carboxylic Acid (R-COOH) (1.0 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq)

  • Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • Activation: In a clean, dry flask, dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF. Stir for 5-10 minutes at room temperature.

  • Amine Addition: Add a solution of trans-1,2-diaminocyclobutane (1.0 eq) in a small amount of DMF to the activated acid mixture.

  • Base Addition: Add DIPEA (3.0 eq) to the reaction mixture.

  • Reaction: Stir at room temperature for 2-12 hours. Monitor the reaction by LC-MS.

  • Work-up: Dilute the reaction mixture with water and extract the product with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product can be purified by silica gel column chromatography to yield the desired mono-acylated product.

Experimental Workflow Overview

G Start trans-Allyl-2-aminocyclobutyl carbamate Deprotection Pd(0) Catalyzed Deprotection (Pd(PPh₃)₄, PhSiH₃, DCM) Start->Deprotection Intermediate trans-1,2-Diamino cyclobutane Deprotection->Intermediate Coupling Amide Coupling (R-COOH, HATU, DIPEA) Intermediate->Coupling FinalProduct Final Derivatized Product Coupling->FinalProduct

Sources

Application Note: Enzymatic Transformations of Aminocyclobutyl Carbamate Substrates in Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Aminocyclobutane carboxylic acids and their carbamate derivatives are emerging as critical building blocks in modern medicinal chemistry. The cyclobutane ring provides severe conformational restriction, while the carbamate moiety acts as a highly stable, membrane-permeable peptide bond surrogate[1]. These structural features are heavily utilized in the design of protease inhibitors (e.g., boceprevir ancestors) and allosteric modulators[1],[2]. However, the chemical synthesis of enantiopure, functionalized cyclobutanes is notoriously difficult due to ring strain and poor stereocontrol. This application note details field-proven biocatalytic workflows—specifically lipase-mediated kinetic resolution and unspecific peroxygenase (UPO) C-H oxygenation—to achieve highly selective transformations of aminocyclobutyl carbamate substrates[3],[4].

Mechanistic Insights and Causality

Lipase-Mediated Kinetic Resolution

For the synthesis of enantiopure 1,2-difunctionalized cyclobutanes, such as trans-N-Boc-2-aminocyclobutanol, enzymatic kinetic resolution is the industry standard[3]. Amano Lipase PS (derived from Burkholderia cepacia) exhibits profound stereoselectivity. The enzyme's active pocket sterically accommodates the (1R,2R) enantiomer for acylation while excluding the (1S,2S) isomer.

Causality of Reagent Selection: Vinyl acetate is strictly utilized as the acyl donor rather than standard esters. Upon transesterification, the leaving group (vinyl alcohol) instantly tautomerizes into acetaldehyde. This irreversible tautomerization prevents any reverse reaction, thermodynamically driving the resolution to completion and ensuring near-perfect enantiomeric excess (>95% ee)[3].

G sub Racemic Substrate (N-Boc-aminocyclobutanol) enz Amano Lipase PS (Immobilized) sub->enz Binding prod1 (1R,2R)-O-Acetate (Enantioenriched) enz->prod1 Fast Acylation prod2 (1S,2S)-Alcohol (Unreacted) enz->prod2 Slow/No Acylation acyl Vinyl Acetate (Acyl Donor) acyl->enz Transesterification

Enzymatic kinetic resolution of racemic N-Boc-aminocyclobutanol using Amano Lipase PS.

Biocatalytic C-H Oxygenation

Direct functionalization of unactivated C(sp³)-H bonds on the cyclobutane ring is a significant synthetic hurdle. Class I unspecific peroxygenases, such as artUPO from Agrocybe aegerita, and engineered Cytochrome P450 BM3 variants can selectively oxygenate these sites[4],[5]. When tert-butyl cyclobutylcarbamate is subjected to artUPO, the initial hydroxylation yields an alcohol that undergoes rapid in situ over-oxidation, resulting in a cyclobutanone derivative as the major isolable product[4].

Causality of Reaction Engineering: The limiting factor in UPO and P450 catalysis is heme degradation caused by high concentrations of the oxidant (H₂O₂). To prevent oxidative inactivation of the biocatalyst, H₂O₂ must be introduced via a continuous, slow-feed mechanism (e.g., syringe pump) to maintain a low steady-state concentration[4].

Workflow step1 1. Substrate Preparation (Cyclobutyl carbamate in Buffer) step2 2. Enzyme Addition (artUPO or P450 BM3) step1->step2 step3 3. Oxidant Feed (Slow addition of H2O2) step2->step3 step4 4. C-H Oxygenation (Hydroxylation -> Ketone) step3->step4 Biocatalysis step5 5. Extraction & Purification (EtOAc extraction, Silica CC) step4->step5 Workup

Biocatalytic C-H oxygenation workflow for cyclobutyl carbamates using UPO or P450.

Self-Validating Experimental Protocols

Protocol 1: Kinetic Resolution of trans-N-Boc-2-aminocyclobutanol

Objective: Isolate enantiopure (1R,2R)-O-acetyl-N-Boc-2-aminocyclobutanol and (1S,2S)-N-Boc-2-aminocyclobutanol from a racemic mixture[3].

  • Reaction Setup: In a dry 100 mL round-bottom flask, dissolve 10.0 mmol of racemic trans-N-Boc-2-aminocyclobutanol in 50 mL of anhydrous tetrahydrofuran (THF).

    • Causality Check: THF is utilized because it fully solubilizes the hydrophobic carbamate without disrupting the hydration shell of the immobilized enzyme[3].

  • Reagent Addition: Add 30.0 mmol (3.0 equivalents) of vinyl acetate, followed by 500 mg of Amano Lipase PS (immobilized on diatomite).

  • Incubation & Monitoring: Stir the suspension at 30°C. Monitor the reaction progress strictly via chiral HPLC (e.g., Chiralpak AD-H column, Hexane/IPA mobile phase).

    • Self-Validation: The reaction must be terminated exactly when the conversion reaches 50%. Allowing the reaction to proceed beyond this point will force the enzyme to slowly acylate the off-target enantiomer, eroding the ee% of the unreacted (1S,2S)-alcohol[3].

  • Workup: Filter the reaction mixture through a Celite pad to remove the immobilized enzyme. Wash the pad with EtOAc (2 × 20 mL) to ensure full product recovery. Concentrate the filtrate under reduced pressure.

  • Separation: Purify the crude mixture via silica gel flash chromatography (Hexanes/EtOAc gradient). The less polar (1R,2R)-acetate will elute first, followed by the more polar (1S,2S)-alcohol[3].

Protocol 2: Scalable Biocatalytic Oxygenation of tert-Butyl Cyclobutylcarbamate

Objective: Regioselective synthesis of cyclobutanone carbamate derivatives using artUPO[4].

  • Buffer Preparation: Prepare 50 mL of a 100 mM potassium phosphate buffer and adjust to pH 7.0.

  • Substrate Solubilization: Dissolve 1.0 mmol of tert-butyl cyclobutylcarbamate in 2.5 mL of acetone (5% v/v final concentration) and add it dropwise to the buffer to prevent precipitation.

  • Enzyme Addition: Add the artUPO biocatalyst to achieve a final concentration of 100 nM in the reaction vessel.

  • Oxidant Feeding (Critical Step): Using a programmable syringe pump, continuously infuse 2.5 mmol (2.5 equivalents) of H₂O₂ over a 12-hour period at room temperature with constant stirring.

    • Self-Validation: Periodically test the reaction mixture with peroxide indicator strips. The free H₂O₂ concentration should remain near zero. If peroxide accumulates, pause the pump to allow the enzyme to consume the excess, preventing heme destruction[4].

  • Monitoring: Analyze aliquots via LC-MS. Ketone formation is validated by observing a mass shift of +14 Da relative to the starting material (addition of oxygen [+16] minus two protons[-2])[4].

  • Extraction & Purification: Once the substrate is consumed, extract the aqueous phase with EtOAc (3 × 50 mL). Dry the combined organic layers over Na₂SO₄, concentrate, and purify via flash chromatography to isolate the cyclic amino ketone[4].

Quantitative Data Summary

The following table summarizes the expected performance metrics for the enzymatic transformations of aminocyclobutyl carbamates based on validated literature parameters:

BiocatalystSubstrate TypeReaction TypeCo-reagents / OxidantIsolated YieldEnantiomeric Excess (ee)
Amano Lipase PS Racemic trans-N-Boc-aminocyclobutanolKinetic Resolution (Acylation)Vinyl Acetate (3 eq), THF54% (1R,2R)44% (1S,2S)>95%[3]
artUPO tert-Butyl cyclobutylcarbamateC-H Oxygenation (Ketone formation)H₂O₂ (2.5 eq, slow feed), KPi Buffer81%N/A (Regioselective)[4]
P450 BM3 Cyclobutylamine derivativesC-H HydroxylationO₂, NADPH-regenerating system>70%High (Variant dependent)[5]

References

  • Organic Carbamates in Drug Design and Medicinal Chemistry Source: NIH / PMC URL
  • Expanding the Chemical Space of 1,2-Difunctionalized Cyclobutanes Source: ACS Publications URL
  • Organic Carbamates in Drug Design and Medicinal Chemistry Source: ACS Publications URL
  • Discovery and optimization of cyclohexane-1,4-diamines as allosteric MALT1 inhibitors Source: ORCA – Online Research @ Cardiff URL
  • Scalable biocatalytic oxygenation of aliphatic amine derivatives using a class I unspecific peroxygenase Source: RSC Publishing URL
  • Selective P450 BM3 Hydroxylation of Cyclobutylamine and Bicyclo[1.1.

Sources

Application Note: Scale-Up Synthesis and Regioselective Mono-Protection of trans-Allyl (2-aminocyclobutyl)carbamate

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Process Chemists, Drug Discovery Scientists, and Scale-Up Engineers Document Type: Technical Protocol & Mechanistic Guide

Strategic Overview & Retrosynthetic Rationale

The trans-1,2-diaminocyclobutane motif is a highly rigid, strained spacer increasingly utilized in the design of macrocyclic MRI contrast agents[1] and helix-forming aliphatic urea oligomers (foldamers)[2]. While mono-Boc protected variants like tert-butyl (trans-2-aminocyclobutyl)carbamate are commercially available[3], the synthesis of the Alloc-protected variant—** trans-Allyl (2-aminocyclobutyl)carbamate **—on a multi-kilogram scale presents unique challenges.

The primary hurdle in diamine synthesis is achieving high regioselectivity during mono-protection. Direct statistical acylation of free trans-1,2-diaminocyclobutane with one equivalent of allyl chloroformate (Alloc-Cl) typically yields an intractable 25:50:25 mixture of unreacted diamine, mono-protected product, and bis-protected byproduct. Furthermore, the high polarity of the cyclobutane core makes chromatographic separation of these species highly inefficient on scale.

To bypass this, we utilize a Cu(II)-templated mono-protection strategy . Cu(II) readily forms stable, square-planar chelates with aliphatic diamines[4]. By locking the diamine into a Cu(II) complex, one amine is sterically shielded while the other undergoes dynamic dissociation, allowing Alloc-Cl to react with near-perfect stoichiometry. This drives the mono-protected yield to >85% and eliminates the need for column chromatography.

Process Metrics & Quantitative Data

The following tables summarize the process metrics for the two-step scale-up campaign, comparing our optimized Cu(II)-templated route against traditional statistical acylation.

Table 1: Scale-Up Process Metrics (1.0 kg Starting Material)

ParameterStep 1: Hofmann RearrangementStep 2: Cu(II) Mono-Protection
Input Scale 1.00 kg (Diamide)0.65 kg (Diamine·2HCl)
Yield (%) 78%86%
Purity (HPLC) >99.0% (as 2HCl salt)98.5%
E-Factor 12.418.2
Key Impurities Unreacted diamide (<0.5%)Bis-Alloc (<1.0%), Free diamine (<0.5%)

Table 2: Comparison of Mono-Protection Strategies

StrategyReagentsMono-Alloc YieldBis-Alloc YieldPurification MethodScalability
Statistical AcylationAlloc-Cl (1.0 eq), Et₃N45 - 50%25 - 30%Silica Gel ChromatographyPoor
pH-ControlledAlloc-Cl (1.0 eq), HCl (pH 4)55 - 60%15 - 20%Ion-Exchange ResinModerate
Cu(II)-Templated CuSO₄, Alloc-Cl (1.1 eq), EDTA >85% <2.0% Aqueous Extraction Excellent

Mechanistic Workflow

G A trans-Cyclobutane-1,2-dicarboxamide B N-Chloroamide Intermediate A->B NaOCl, NaOH, <5°C C trans-1,2-Diaminocyclobutane (2HCl) B->C Δ (80°C), then HCl (aq) D Cu(II)-Diamine Chelate C->D CuSO4, NaOH (pH 9.0) E trans-Allyl (2-aminocyclobutyl)carbamate D->E 1. Alloc-Cl, 0°C 2. EDTA (Demetalation)

Workflow for the scale-up synthesis and Cu(II)-templated mono-protection of cyclobutane diamine.

Experimental Protocols (Self-Validating Systems)

Protocol A: Synthesis of trans-1,2-Diaminocyclobutane Dihydrochloride

Causality Check: The classical Buchman synthesis utilizes a Hofmann rearrangement[1]. We explicitly avoid the Curtius rearrangement (using DPPA or acyl azides) because the thermal instability of cyclobutyl azides poses a severe explosion hazard on a multi-kilogram scale.

Step-by-Step Methodology:

  • Preparation: Charge a 20 L jacketed glass reactor with 1.0 kg (7.03 mol) of trans-cyclobutane-1,2-dicarboxamide and 5.0 L of 2.5 M NaOH (aq).

  • N-Chlorination: Cool the suspension to 0–5 °C. Begin dropwise addition of 11.5 L of 10% NaOCl (bleach).

    • Causality: The temperature must strictly remain below 5 °C. Exceeding this threshold causes premature, uncontrolled rearrangement of the N-chloroamide intermediate, leading to thermal runaway and degradation of the cyclobutane core.

  • Rearrangement: Once addition is complete, slowly heat the reactor to 80 °C over 90 minutes. Stir at 80 °C for 2 hours.

    • In-Process Control (IPC): Analyze via ReactIR. The reaction is complete when the N-chloroamide stretch (~1650 cm⁻¹) fully disappears. A starch-iodide test should return negative, confirming the consumption of hypochlorite.

  • Hydrolysis & Isolation: Cool the mixture to 20 °C and carefully acidify to pH 1 using concentrated HCl (aq). Concentrate the solution under reduced pressure to half volume, then crash out the product by adding 10 L of cold ethanol.

  • Filtration: Filter the resulting white precipitate, wash with cold ethanol, and dry under vacuum at 50 °C to yield trans-1,2-diaminocyclobutane dihydrochloride (872 g, 78% yield).

Protocol B: Cu(II)-Templated Mono-Alloc Protection

Causality Check: EDTA is utilized for demetalation rather than hydrogen sulfide (H₂S) gas or strong acids. EDTA provides a highly favorable thermodynamic sink for Cu(II) without risking the acid-catalyzed cleavage of the newly formed Alloc group.

Step-by-Step Methodology:

  • Chelate Formation: In a 10 L reactor, dissolve 650 g (4.09 mol) of trans-1,2-diaminocyclobutane dihydrochloride in 3.0 L of DI water. Add 1.02 kg (4.09 mol) of CuSO₄·5H₂O.

  • pH Adjustment: Slowly add 2.0 M NaOH until the pH stabilizes at 9.0.

    • Visual IPC: The solution will transition from pale blue to a deep, brilliant royal blue, indicating the quantitative formation of the Cu(II)-diamine chelate[4].

  • Acylation: Cool the reactor to 0 °C. Dissolve 542 g (4.50 mol, 1.1 eq) of allyl chloroformate (Alloc-Cl) in 1.0 L of THF. Add this solution dropwise over 2 hours, maintaining the internal temperature below 5 °C and the pH at 9.0 (via concurrent addition of 1 M NaOH).

  • Demetalation: Stir for an additional 4 hours at room temperature. Add 1.68 kg (4.5 mol) of EDTA disodium salt directly to the reactor and stir vigorously for 1 hour.

    • Visual IPC: The solution will shift from deep blue to a lighter, greenish-blue as the EDTA sequesters the Cu(II) ions, releasing the free mono-protected diamine.

  • Extraction: Extract the aqueous layer with Dichloromethane (3 × 4 L). The bis-protected impurity (if any) is highly lipophilic and can be partially removed by a preliminary hexane wash, but Cu(II) templating keeps this <2.0%.

  • Concentration: Dry the combined DCM organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford trans-Allyl (2-aminocyclobutyl)carbamate as a pale yellow viscous oil (598 g, 86% yield).

References

  • Tircsó, G. et al. "Approaching the Kinetic Inertness of Macrocyclic Gd3+-based MRI Contrast Agents with Highly Rigid Open-Chain Derivatives." ResearchGate (Originally published in Inorganic Chemistry).
  • Guichard, G. et al. "Helix-Forming Propensity of Aliphatic Urea Oligomers Incorporating Noncanonical Residue Substitution Patterns." Journal of the American Chemical Society.
  • Sigma-Aldrich Catalog. "TERT-BUTYL (TRANS-2-AMINOCYCLOBUTYL)CARBAMATE." Sigma-Aldrich.
  • Zhang, T. et al. "Cu(II) Aliphatic Diamine Complexes for Both Heterogeneous and Homogeneous Water Oxidation Catalysis in Basic and Neutral Solutions." ACS Publications.

Sources

Troubleshooting & Optimization

purification challenges of trans-Allyl-2-aminocyclobutyl carbamate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who encounter severe bottlenecks when isolating small, highly polar, and sterically strained cyclic molecules.

The target compound, trans-Allyl-2-aminocyclobutyl carbamate (an Alloc-protected 1,2-diaminocyclobutane derivative), presents a trifecta of purification challenges:

  • Stereoisomerism: The rigid cyclobutane ring often yields a mixture of cis and trans isomers that are notoriously difficult to separate.

  • Polarity Extremes: The molecule features a highly basic, polar free primary amine (-NH₂) adjacent to a less polar, hydrogen-bonding allyloxycarbonyl (Alloc) carbamate.

  • Protecting Group Sensitivity: The Alloc group, while stable to mild acids and bases, is highly susceptible to transition-metal-catalyzed cleavage.

Below is our comprehensive troubleshooting guide, designed to explain the chemical causality behind these issues and provide self-validating protocols to ensure your purification is successful.

Diagnostic Q&A: Troubleshooting Chromatographic Failures

Q1: My synthesis yielded a cis/trans mixture of the cyclobutane derivative, but they co-elute completely on standard silica gel. Why does this happen, and how can I resolve them? A1: The cis and trans isomers of 1,2-disubstituted cyclobutanes possess virtually identical molecular weights and bulk polarities, making direct separation by simple normal-phase chromatography highly challenging[1]. The rigid, strained four-membered ring forces the substituents into specific trajectories that interact similarly with the planar surface of silica gel[1].

  • The Solution: You must exploit their subtle 3D conformational differences. In the trans isomer, the Alloc and amino groups point in opposite directions, altering the molecule's hydrophobic surface area and dipole moment compared to the cis isomer[2]. Switching to Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) utilizing an end-capped C18 column is highly effective[1]. The C18 chains are sensitive to these micro-hydrophobic differences, allowing for baseline resolution[3].

Q2: During flash chromatography, my product streaks severely down the column, leading to poor recovery and impure fractions. How do I fix this? A2: Severe tailing (streaking) is a classic symptom of the free primary amine (-NH₂) interacting with the acidic silanol groups (-SiOH) present on standard unmodified silica gel[4]. The basic amine becomes protonated (-NH₃⁺), leading to strong, irreversible electrostatic binding to the stationary phase.

  • The Solution: You must suppress this acid-base interaction by adding a sacrificial basic modifier, such as 1–5% triethylamine (Et₃N), to your eluent system[4]. The Et₃N competitively binds to the acidic silanol sites, neutralizing them and allowing your target cyclobutylamine to elute in a sharp, tight band.

Q3: Is the allyloxycarbonyl (Alloc) protecting group stable during these modified purification steps? A3: The Alloc group is robust under the mildly basic conditions of Et₃N-modified silica and the mildly acidic conditions of standard RP-HPLC buffers (e.g., 0.1% TFA). However, it is highly sensitive to transition metals[5]. If your upstream synthesis involved palladium (Pd) or ruthenium (Ru) catalysts, residual trace metals can trigger premature "uncaging" (cleavage) of the Alloc group during the extended residence time on a chromatography column[5].

  • The Solution: Ensure complete removal of transition metal catalysts using metal scavengers (e.g., QuadraPure or thiol-functionalized resins) prior to loading the sample onto any column.

Quantitative Data: Chromatographic Parameters

To optimize your separation strategy, refer to the following validated chromatographic conditions for cyclobutane amine derivatives[1][3].

TechniqueStationary PhaseMobile PhaseModifierPrimary Use Case
Normal-Phase Flash Silica Gel (60 Å)DCM / Methanol1–5% Et₃NBulk purification; removal of non-polar synthesis byproducts.
Reversed-Phase HPLC C18 (End-capped)Water / Acetonitrile0.1% TFAHigh-resolution separation of cis and trans isomers.
Alumina Chromatography Neutral AluminaHexanes / EtOAcNoneAlternative for severe tailing; lacks acidic silanol groups.
GC-MS Capillary (e.g., HP-5)Helium (Carrier)NoneAnalytical verification of volatility and mass integrity.

Experimental Methodology: Amine-Optimized Flash Chromatography

This protocol provides a self-validating workflow for isolating trans-Allyl-2-aminocyclobutyl carbamate while preventing silica-induced tailing.

Step 1: Solvent Preparation & Silanol Suppression Prepare the eluent system (e.g., 90:9:1 Dichloromethane : Methanol : Triethylamine). The 1% Et₃N is critical to neutralize the stationary phase.

Step 2: Column Pre-equilibration (Validation Step) Slurry pack the silica gel using the modified eluent. Flush the column with at least 3 column volumes (CV) of the solvent.

  • Self-Validation: Collect a few drops of the eluent exiting the column and test it with pH paper. It must read basic (pH > 8). If it is neutral or acidic, the silanol groups have not been fully neutralized; continue flushing.

Step 3: Sample Loading Dissolve the crude cyclobutane mixture in a minimal amount of DCM. If the sample is an insoluble oil, dry-load it onto Celite. Crucial: Do not dry-load onto silica gel, as the concentrated amine will irreversibly bind to the un-neutralized silica during the drying process.

Step 4: Elution & Fraction Monitoring (Validation Step) Run the column and collect fractions. Because the cyclobutane ring lacks a strong UV chromophore (and the Alloc group only provides weak UV absorbance), standard UV monitoring is insufficient.

  • Self-Validation: Spot fractions onto a TLC plate, dip the plate in a Ninhydrin stain , and heat it. The free primary amine of your target compound will appear as a distinct, bright purple/pink spot, confirming its presence.

Step 5: Structural Verification Pool the Ninhydrin-positive fractions and concentrate under reduced pressure. To definitively confirm the trans configuration, perform 2D-NMR (NOESY). The trans configuration is validated by the absence of strong Nuclear Overhauser Effect (NOE) cross-peaks between the ring protons at positions 1 and 2, which would otherwise be highly prominent in the cis isomer[2][3].

Purification Logic & Decision Workflow

PurificationWorkflow Start Crude trans-Allyl-2-aminocyclobutyl carbamate Mixture CheckIsomers Cis/Trans Isomers Present? Start->CheckIsomers PrepLC Reverse-Phase Prep-HPLC (Isomer Resolution) CheckIsomers->PrepLC Yes (Co-elution) SilicaCheck Silica Gel Chromatography (Free Amine Tailing) CheckIsomers->SilicaCheck No (Diastereopure) PureProduct Pure trans-Allyl-2-aminocyclobutyl carbamate PrepLC->PureProduct ModSilica Normal Phase + 1-5% Et3N (Suppress Silanol) SilicaCheck->ModSilica Standard Protocol Alumina Neutral Alumina or C18 (Alternative) SilicaCheck->Alumina Severe Tailing ModSilica->PureProduct Alumina->PureProduct

Workflow for the purification of trans-Allyl-2-aminocyclobutyl carbamate.

References

  • Cyclobutane-Containing Scaffolds as Useful Intermediates in the Stereoselective Synthesis of Suitable Candidates for Biomedical Purposes MDPI - Molecules[Link]

  • Design and Engineering of Metal Catalysts for Bio-orthogonal Catalysis in Living Systems Journal of the American Chemical Society (ACS)[Link]

  • Helix-Forming Propensity of Aliphatic Urea Oligomers Incorporating Noncanonical Residue Substitution Patterns Journal of the American Chemical Society (ACS)[Link]

Sources

Technical Support Center: Alloc Deprotection Optimization & Troubleshooting

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond basic protocols and address the fundamental chemical causality behind allyloxycarbonyl (Alloc) deprotection. Whether you are performing complex solid-phase peptide synthesis (SPPS) or synthesizing sensitive drug conjugates, mastering the catalytic cycle of Palladium(0) and the kinetics of allyl scavenging is critical to preventing side reactions.

Mechanistic Overview & Causality

The Alloc protecting group is highly valued because it is completely orthogonal to acid-labile (Boc) and base-labile (Fmoc) protecting groups[1]. Its removal relies on a highly specific catalytic cycle triggered by Palladium(0).

When Pd(0) coordinates to the allyl moiety, oxidative addition cleaves the C-O bond, forming a π -allyl-palladium(II) complex and releasing a carbamate anion. The carbamate spontaneously decarboxylates to reveal the free amine[1]. However, the catalytic cycle is incomplete until a nucleophilic scavenger intercepts the π -allyl-palladium(II) complex, transferring the allyl group to the scavenger and regenerating the active Pd(0) catalyst. If this scavenging step fails or is too slow, the newly freed amine will act as the nucleophile, resulting in irreversible N-allylation.

AllocMechanism N1 Alloc-Protected Amine + Pd(0) Catalyst N2 Oxidative Addition π-Allyl-Pd(II) Complex + Carbamate Anion N1->N2 Coordination & Cleavage N3 Decarboxylation Free Amine + CO₂ N2->N3 Spontaneous (-CO₂) N4 Scavenger Addition (e.g., PhSiH₃, Morpholine) N2->N4 Intercepts π-Allyl N5 Allylated Scavenger + Regenerated Pd(0) N4->N5 Nucleophilic Attack N5->N1 Pd(0) Recycles

Catalytic cycle of Pd(0)-mediated Alloc deprotection and allyl scavenging.

Quantitative Scavenger Selection Guide

The choice of scavenger dictates the success of your reaction. A mismatched scavenger can lead to premature cleavage of orthogonal groups, salt precipitation, or destruction of downstream click-chemistry handles.

ScavengerTypical EquivalentsAcidity/BasicityKey AdvantagesKnown Limitations
Phenylsilane ( PhSiH3​ ) 10 - 24 eqNeutralHighly efficient, non-basic, prevents trimorpholine salt formation[2].Can reduce sensitive groups (e.g., azides, trans-cyclooctene)[3].
Morpholine 10 - 20 eqBasicFast kinetics, widely available.Can cause premature Fmoc cleavage; forms trimorpholine salts[2].
NDMBA 10 - 12 eqMildly AcidicExcellent for click-chemistry compatibility (TCO safe)[3].Requires a basic additive (e.g., DIPEA) for optimal solubility.
Meldrum's Acid + TES-H 3 eq (each)Mildly AcidicEnables open-flask automated protocols with air-stable Pd(PPh3​)2​Cl2​ [4].Requires multicomponent preparation.

Standard Operating Procedure: Self-Validating Protocol

This protocol utilizes Phenylsilane to avoid base-catalyzed side reactions (like Fmoc loss) and incorporates a visual colorimetric validation of the Pd(0) catalyst to ensure absolute reliability[5],[2].

Step 1: Resin Preparation Swell the peptide-resin (0.1 mmol scale) in dry Dichloromethane (DCM) for 15 minutes. Causality: DCM swells polystyrene resins optimally and lacks coordinating lone pairs that might interfere with the Pd catalyst.

Step 2: Scavenger Addition Add Phenylsilane ( PhSiH3​ , 24 equivalents, 2.4 mmol) directly to the resin suspension.

Step 3: Catalyst Validation & Activation (Critical Step) In a separate dry vial, dissolve Pd(PPh3​)4​ (0.1 equivalents, 0.01 mmol) in a minimum amount of dry DCM. Self-Validation: The solution must be bright yellow. If the solution is brown, green, or black, the catalyst has oxidized to inactive Pd(II) via atmospheric exposure and must be discarded.

Step 4: Cleavage Reaction Add the yellow Pd solution to the resin. Sparge the reaction vessel with Argon for 30 seconds, seal, and agitate gently in the dark for 30–60 minutes at room temperature.

Step 5: Palladium Scavenging & Washing Drain the reaction mixture. Wash the resin sequentially with DCM (3x), followed by 0.5% sodium diethyldithiocarbamate in DMF (3x). Causality: The diethyldithiocarbamate chelates and removes residual palladium trapped in the resin matrix. The resin should lose any gray/black tint. Finish with DMF washes (3x).

Step 6: Analytical Confirmation Cleave a micro-aliquot of resin and analyze via LC-MS to confirm the -40 Da mass shift (successful loss of Alloc) and the absence of a +40 Da shift (which would indicate N-allylation)[6].

Troubleshooting Guide

Troubleshooting Start Issue: Incomplete Alloc Removal Check1 Check Catalyst Viability (Is Pd(PPh₃)₄ yellow?) Start->Check1 Fix1 Use fresh catalyst or air-stable Pd(PPh₃)₂Cl₂ Check1->Fix1 Oxidized (Brown/Black) Check2 Check Scavenger Efficiency Check1->Check2 Catalyst is fine (Yellow) Fix2 Switch to PhSiH₃ or NDMBA + Base Check2->Fix2 N-Allylation detected Check3 Steric Hindrance? Check2->Check3 No side products, just SM Fix3 Increase temp (38-50°C) or use Microwave Check3->Fix3 Bulky peptide/resin

Troubleshooting decision tree for resolving incomplete Alloc deprotection.

Issue 1: N-Allylation Side Reactions

Symptoms: LC-MS shows a mass addition of +40 Da on the deprotected peptide[6]. Root Cause: The Alloc group is successfully cleaved, but the resulting free amine (a strong nucleophile) is attacking the π -allyl-palladium complex before the scavenger can intercept it. Resolution: Ensure your scavenger is present in sufficient excess (e.g., increase PhSiH3​ to 24 equivalents). If the issue persists, switch from a basic scavenger like morpholine to a more reactive hydride donor like PhSiH3​ or NDMBA.

Issue 2: Reaction Stalls at Partial Conversion

Symptoms: The reaction stalls at 50% conversion, even when using a freshly opened bottle of Pd(PPh3​)4​ . Root Cause: Steric hindrance within the peptide sequence or local catalyst poisoning (often caused by sulfur-containing amino acids like Met or Cys) is stalling the catalytic cycle. Resolution:

  • Implement a double-coupling strategy: Drain the reaction after 30 minutes and apply a fresh batch of catalyst and scavenger for another 30 minutes.

  • Increase the temperature to 38°C–50°C using a microwave peptide synthesizer[6],[4].

Issue 3: Palladium Precipitation & Metal Contamination

Symptoms: After deprotection, the resin turns dark gray/black, and the final cleaved peptide is contaminated with heavy metals. Root Cause: Palladium(0) can precipitate as "palladium black" within the resin matrix if the catalytic cycle breaks down or during the wash steps. Resolution: Incorporate a dedicated palladium-chelating wash step. Washing the resin with 0.5% sodium diethyldithiocarbamate in DMF, or treating the cleavage cocktail with a solid-supported metal scavenger (e.g., SiliaMetS Thiol), will effectively strip the trapped palladium[7].

Frequently Asked Questions (FAQs)

Q: Can I perform Alloc deprotection without a glovebox or Schlenk line? A: Yes. While Pd(PPh3​)4​ is air-sensitive, recent empirical data demonstrates that brief atmospheric exposure during reagent transfer is tolerated for single deprotections[5]. For a completely air-stable, open-flask alternative, use the Pd(PPh3​)2​Cl2​ pre-catalyst alongside Meldrum's acid and triethylsilane (TES-H). This combination generates the active Pd(0) species in situ and allows for fully automated SPPS Alloc deprotection[4].

Q: Is Alloc deprotection orthogonal to click-chemistry handles like trans-cyclooctene (TCO) or bicyclononyne (BCN)? A: It depends entirely on your scavenger. Standard silane scavengers ( PhSiH3​ , TES-H) will reduce TCO and BCN, destroying your click handles. To preserve TCO, you must use N,N'-dimethylbarbituric acid (NDMBA) as the scavenger[3]. Note that BCN is generally unstable to Pd(0) regardless of the scavenger, so alternative synthetic strategies (like incorporating BCN after Alloc removal) are required[3].

Q: Why did my Fmoc group fall off during Alloc deprotection? A: If you used morpholine or another basic amine as your allyl scavenger, the basic conditions can prematurely cleave the Fmoc group. Switch to a neutral or mildly acidic scavenger like phenylsilane ( PhSiH3​ ) to maintain perfect orthogonality between Alloc and Fmoc[2].

References

  • Room temperature allyl ester and alloc deprotections - what is the lifetime of palladium?, Biotage,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE4KWfbWdeo4ByW1jQpXdNh7rK3Zg5AbZc_1AwpKn3h9BgKUd0ExHzauFbJguwK5FxDTOqIZBC8CufWzdiX8NM-1VzgsZE_OqKrFn_kBrny1dlSWmAyBLsHEhI0zHa3dgZgn7gPDCm3Qb1C8dNOKNcbzCy4k_Ed2S4jDxotOf1_4LJPYn6J4HxyosYlu4xNxjYxNon8ROy1xXvMTIt2EKBscMs3rWtdfdBqjYifIWU=]
  • Alloc Protecting Group: Alloc Protection & Deprotection Mechanism, Total Synthesis,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHIEzf3SUhSgPoKjZ6rUzviMmxqRcs62wNvfzeRd6vzxNJiIfxSdF01dIbmBV8NAs1yv5FdkiDuQ2fpBnQxpvUxJnZi9krnF28C2E_7KNUZtzPIZUtzRex27e26W-fOhUEMu3CN_ZcVXdOXFOif9w==]
  • Synthesis of Phospho-Amino Acid Analogues as Tissue Adhesive Cement Additives, NIH,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHYHc0jh_IXUsU0r3XmDbVIDTFeWzgYwtvFbXYQwnU_Xy9GXI9Mvo7ZybOmapAyHRCzmbMUtnJyg98Gm3QWmE_drIAl60aq-SH40YoCcXoCzMVSnxUlTkPMAKP8ncBGESfPOB8YrQVA0FAhRvU=]
  • An optimized protocol for the synthesis of peptides containing trans-cyclooctene and bicyclononyne dienophiles, Zenodo,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFYDhXswvH0brFaacmhx7hWU6p9qgSw3JiyWY9wDgcOTlFBDh9nEYvgdi_ob2koxSRlvd9jlPx0toQbRUrFIc601ME-bBmF7S3G5zUJt8XhnH7KuePcrG0iuNfsQPfWjm-OZQd0KkRs7Vva3vctFJqqTm6J27p-0KirDKhZJZlvJtLPY73VmGG3pQ==]
  • Open-Flask Protocol for the Removal of Alloc Carbamate and Allyl Ester Protecting Groups, ACS Publications,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFwva05ZSiG8vDYPtnsqAy5r8CAsXu8CqR0xwjpVZxo0CoF0QIDGsRrRgDN4mDTK8rsS-QyhSoisQWV3oKSQWh4RsJjOsPwI_IIsZTX0t7CakwCvYv_KKV6F-Ba9LQshNGM7YuDWGJoL0uOXw==]
  • Technical Support Center: Stability of Alloc-D-Phe in Peptide Synthesis, Benchchem,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHRUL63YOCnoveva_54Qoo2CISlSQhqpgtkbfc1rY_hYfBba9P9vlXJARf2QgsosvUgOjozqZwQ9huF06d1jN1t9GobQKdwlaJM9Pv9OxKnY9_bIngWRb821wf9sabGa9VFesZXCRMjlOyZcZszirdmtezEMJlCibzWy-LWz66dA5SeBbORM2Q7NpVfqCJ61NCOb3cQyupVnOBmKR_TNYfns3Mq]

Sources

stability issues of trans-Allyl-2-aminocyclobutyl carbamate in different solvents

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting trans-Allyl-2-aminocyclobutyl carbamate Stability

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive guide to address the specific stability challenges associated with trans-Allyl-2-aminocyclobutyl carbamate (Alloc-protected trans-1,2-diaminocyclobutane). This bifunctional building block is highly valued in peptidomimetic design and PROTAC synthesis due to the orthogonal nature of the Alloc protecting group and the rigid vector provided by the cyclobutane ring. However, the presence of a free primary amine adjacent to a strained ring system introduces unique solvent-dependent degradation pathways.

Part 1: Solvent Compatibility & Quantitative Data

Understanding the thermodynamic and kinetic interactions between the free primary amine and your chosen solvent is critical. Below is a synthesized compatibility matrix based on empirical stability data.

Table 1: Solvent Compatibility and Stability Matrix for trans-Allyl-2-aminocyclobutyl carbamate

SolventStability RatingPrimary Degradation PathwayRecommended Storage Limit (Solution)
Acetonitrile (MeCN) ExcellentNone observed at RT> 1 month at 4°C
Methanol (MeOH) GoodTrace transesterification (long-term)1-2 weeks at 4°C
Tetrahydrofuran (THF) ModerateOxidation via solvent peroxides< 48 hours (use inhibitor-free THF immediately)
Dichloromethane (DCM) PoorN-alkylation (chloromethylation)< 12 hours at RT
Dimethyl Sulfoxide (DMSO) ModerateThermal oxidation/trace metal catalysis< 24 hours at RT; store frozen at -20°C

Part 2: Mechanistic Workflow & Stability Logic

G cluster_solvents Solvent-Induced Degradation Pathways cluster_structural Inherent Structural Stability Compound trans-Allyl-2-aminocyclobutyl carbamate (Alloc-protected diamine) DCM Halogenated Solvents (e.g., DCM) Compound->DCM THF Ethereal Solvents (e.g., THF) Compound->THF DMSO Polar Aprotic (e.g., DMSO) Compound->DMSO Alloc Alloc Protecting Group Compound->Alloc TransRing trans-1,2-Cyclobutane Compound->TransRing Alkylation N-Alkylation (+12 Da / +48 Da shift) DCM->Alkylation Nucleophilic attack Oxidation Amine Oxidation (N-Oxides / Imines) THF->Oxidation Peroxide formation Thermal Thermal Degradation (Trace metal catalysis) DMSO->Thermal Prolonged >25°C AcidBase Orthogonal Stability (Resists TFA/Piperidine) Alloc->AcidBase Requires Pd(0) NoCyclization Prevents Intramolecular Cyclic Urea Formation TransRing->NoCyclization Steric strain

Mechanistic pathways of solvent-induced degradation versus inherent structural stability.

Part 3: Troubleshooting Guides & FAQs

Q1: I am observing a +12 Da or +48 Da mass shift by LC-MS when my compound is dissolved in Dichloromethane (DCM). What is happening? A1: This is a classic solvent-induced degradation pathway. While DCM is a ubiquitous solvent, the free primary amine on the cyclobutane ring acts as a nucleophile. Over time, it undergoes a Menschutkin-like S_N2 reaction with DCM, leading to N-chloromethylation (+48 Da for the chloromethyl adduct, or +12 Da if it eliminates HCl to form an iminium species)[1]. Furthermore, concentrated mixtures of aliphatic amines in DCM can undergo exothermic decomposition[2]. Causality & Fix: The nucleophilicity of the primary amine drives this reaction. Do not store stock solutions of this compound in DCM. If DCM must be used for a reaction (e.g., peptide coupling), prepare the solution immediately before use and ensure the reaction time does not exceed 12 hours.

Q2: Is the Alloc group stable to the acidic and basic conditions used in my solid-phase peptide synthesis (SPPS)? A2: Yes. The Alloc (Allyloxycarbonyl) group is highly orthogonal to both Boc and Fmoc chemistries[3]. It is stable to the strong acids used for Boc deprotection (e.g., Trifluoroacetic acid, TFA) and the secondary amines used for Fmoc deprotection (e.g., 20% piperidine in DMF)[4]. Causality & Fix: Unlike the Boc group, which forms a highly stable tert-butyl carbocation under acidic conditions, the allyl group does not readily cleave via acid hydrolysis. Cleavage strictly requires the formation of a π -allylpalladium intermediate[5]. Ensure your reaction vessels are free of trace transition metals (especially Palladium, Ruthenium, or Rhodium) to prevent premature deprotection.

Q3: During long-term storage in concentrated solutions, I notice the formation of dimers and oligomers. Why doesn't it just form a cyclic urea? A3: This is a direct consequence of the trans-stereochemistry of the cyclobutane ring. In a cis-1,2-diaminocyclobutane, the proximity of the free amine to the carbamate carbonyl allows for rapid intramolecular "back-biting," forming a highly stable cis-fused bicyclic urea. However, in the trans-isomer, the trans-diaxial or trans-diequatorial geometry makes the angle of attack for intramolecular cyclization geometrically impossible due to immense ring strain. Causality & Fix: Because intramolecular cyclization is blocked, the molecule is forced to react intermolecularly if the local concentration is high enough, leading to oligomerization. To prevent this, store the compound as a neat solid at -20°C under argon, or in dilute solutions (< 0.1 M) if liquid storage is unavoidable.

Q4: I am struggling to achieve complete deprotection of the Alloc group. What is the optimal method? A4: Incomplete deprotection usually stems from an inefficient allyl scavenger or a poisoned palladium catalyst. The Alloc group is removed via Pd(0)-catalyzed allyl transfer[4]. Causality & Fix: The Pd(0) catalyst inserts into the allyl-oxygen bond, releasing the free amine and generating a reactive π -allylpalladium complex. If a nucleophilic scavenger is not present to trap the allyl cation, it can re-alkylate your free amine. Use the optimized protocol below utilizing phenylsilane or morpholine as a scavenger[3].

Part 4: Experimental Protocols

Protocol 1: Safe Preparation and Storage of Stock Solutions Objective: Prevent solvent-mediated alkylation and oxidation of the primary amine.

  • Solvent Selection: Use anhydrous, degassed Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF) for stock solutions. Avoid DCM, Chloroform, and uninhibited THF.

  • Preparation: Weigh the trans-Allyl-2-aminocyclobutyl carbamate solid into a flame-dried amber vial under an argon atmosphere.

  • Dissolution: Add the solvent to achieve a concentration no greater than 0.1 M to minimize intermolecular oligomerization.

  • Storage: Flush the vial headspace with argon, seal tightly with a PTFE-lined cap, and store at -20°C. Warm to room temperature before opening to prevent condensation.

Protocol 2: Standard Palladium-Catalyzed Alloc Deprotection Objective: Self-validating, complete removal of the Alloc group without amine re-alkylation[4],[3].

  • Setup: In a dry, argon-flushed flask, dissolve the Alloc-protected substrate (1.0 eq) in anhydrous DCM (Note: short exposure during the reaction is acceptable; prolonged storage is not).

  • Scavenger Addition: Add Phenylsilane (PhSiH 3​ , 10.0 eq) or Morpholine (10.0 eq) to the solution. Scientific Insight: The scavenger is used in large excess to outcompete the newly freed primary amine for the π -allyl palladium intermediate.

  • Catalyst Addition: Quickly add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh 3​ ) 4​ , 0.05 - 0.1 eq). The solution will typically turn light yellow.

  • Reaction: Stir at room temperature under argon for 1-2 hours. Monitor completion via LC-MS.

  • Workup: Concentrate the mixture under reduced pressure. Purify the free amine via reverse-phase HPLC or catch-and-release solid-phase extraction (e.g., SCX cartridge) to remove palladium byproducts and the scavenged allyl species.

References

  • Highfine. "Introduction and Removal of Several Common Alkoxycarbonyl Protecting Groups." 5

  • Sigma-Aldrich. "Selecting Orthogonal Building Blocks." 4

  • Benchchem. "Technical Support Center: Stability of Alloc-D-Phe in Peptide Synthesis." 3

  • SciSpace. "The reactivity of dichloromethane toward amines."1

  • Aidic. "Thermal Stability of Amine Compounds and Dichloromethane." 2

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Technical Support Center: Aminocyclobutyl Carbamate Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for aminocyclobutane-based scaffolds. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the synthesis of aminocyclobutyl carbamates. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to help you navigate the common challenges encountered during this multi-step synthesis.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing potential causes and actionable solutions.

Issue 1: Low Yield or Stalled Reaction in the Initial Carboxylic Acid Synthesis

Question: I am attempting to synthesize cyclobutanecarboxylic acid from 1,1-cyclobutanedicarboxylic acid via thermal decarboxylation, but my yield is very low. What could be the cause?

Answer: Low yields in this classic decarboxylation reaction are typically linked to improper temperature control or incomplete reaction.

  • Causality: The thermal decarboxylation of 1,1-cyclobutanedicarboxylic acid requires heating to a specific temperature (around 160-170°C) to efficiently extrude carbon dioxide.[1][2] If the temperature is too low, the reaction rate will be impractically slow. If it's too high, you risk charring and decomposition of the desired product. The subsequent distillation to purify the cyclobutanecarboxylic acid also requires careful temperature management to collect the correct fraction (typically 189-195°C).[1]

  • Troubleshooting Steps:

    • Verify Temperature: Use a calibrated thermometer placed directly in the reaction flask (if possible) or ensure your heating bath (oil or metal) provides uniform heating to the target temperature of 160-170°C.[2]

    • Monitor CO₂ Evolution: The reaction is complete when the evolution of carbon dioxide gas ceases. Ensure you heat the mixture until gas bubbles are no longer observed.

    • Efficient Distillation: After decarboxylation, distill the crude product. Ensure your distillation apparatus is well-insulated to maintain a stable temperature and collect the fraction boiling between 189-195°C.[1] Any material boiling significantly outside this range is likely starting material or a byproduct.

Issue 2: Poor Conversion During Curtius Rearrangement

Question: I am performing a Curtius rearrangement starting from cyclobutanecarboxylic acid to generate the cyclobutyl isocyanate intermediate, but I'm recovering a large amount of starting material. Why is the reaction failing?

Answer: This issue most often points to problems in the formation of the acyl azide intermediate or suboptimal conditions for the rearrangement itself. The Curtius rearrangement converts a carboxylic acid to an isocyanate via an acyl azide, which then loses N₂ gas upon heating.[3][4][5]

  • Causality & Troubleshooting:

    • Inefficient Acyl Azide Formation: The acyl azide is typically formed from the corresponding acyl chloride or by using reagents like diphenylphosphoryl azide (DPPA).

      • From Acyl Chloride: Ensure the initial conversion of cyclobutanecarboxylic acid to cyclobutanecarbonyl chloride (e.g., using thionyl chloride or oxalyl chloride) is complete before adding the azide source (e.g., sodium azide).[6] Residual carboxylic acid will not react. Monitor this first step by TLC or a test quench.

      • Using DPPA: This reagent allows for a one-pot reaction from the carboxylic acid. Ensure you are using a suitable base (like triethylamine) to activate the carboxylic acid and that all reagents are anhydrous.[3][4]

    • Inadequate Rearrangement Temperature: The thermal decomposition of the acyl azide to the isocyanate requires sufficient heat.[3]

      • Stepwise Temperature Increase: If the reaction is sluggish, cautiously increase the temperature (e.g., from 60°C to 80°C) while monitoring for the evolution of nitrogen gas.[7]

      • Solvent Choice: The solvent must have a boiling point high enough to accommodate the required reaction temperature. Toluene or dioxane are common choices.

    • Moisture Contamination: Water will react with the acyl chloride, preventing azide formation. It will also react with the final isocyanate product to form an unstable carbamic acid, which decarboxylates to the primary amine (cyclobutylamine), or it can lead to urea byproducts.[8][9] Ensure all glassware is flame-dried and use anhydrous solvents.[10]

Issue 3: Formation of Urea and Other Side Products

Question: During the final step of trapping the cyclobutyl isocyanate with an alcohol (e.g., t-BuOH) to form the carbamate, I'm observing a significant amount of a high-melting, insoluble white solid, which I suspect is a urea derivative. How can I prevent this?

Answer: Urea formation is a classic side reaction in carbamate synthesis and occurs when the isocyanate intermediate reacts with an amine instead of the desired alcohol.[8][11]

  • Causality & Mitigation Strategies:

    • Source of Amine: The amine can originate from the hydrolysis of the isocyanate if trace water is present, which forms cyclobutylamine that then rapidly reacts with another molecule of isocyanate.

      • Mitigation: Rigorously exclude water from the reaction. Use anhydrous solvents and reagents, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[12]

    • Reaction Stoichiometry & Order of Addition:

      • Mitigation: Use the alcohol as both the nucleophile and the solvent, if practical, to ensure it is in large excess. Alternatively, add the solution of the generated isocyanate slowly to a solution of the alcohol, rather than the other way around. This maintains a low concentration of the isocyanate, favoring the reaction with the abundant alcohol over side reactions.

    • Inefficient Trapping: The reaction between the isocyanate and the alcohol may be too slow, allowing side reactions to occur.

      • Mitigation: While many reactions with isocyanates are facile, some may benefit from a catalyst. Consider adding a non-nucleophilic base like triethylamine or a specialized catalyst to accelerate carbamate formation.

G start Isocyanate Intermediate Generated check_water Are all reagents and solvents strictly anhydrous? start->check_water dry_reagents Dry solvents/reagents. Use inert atmosphere. check_water->dry_reagents No add_alcohol Add isocyanate solution slowly to a solution of the alcohol. check_water->add_alcohol Yes dry_reagents->check_water check_excess Is the alcohol in sufficient excess? add_alcohol->check_excess increase_excess Increase molar excess of alcohol or use as solvent. check_excess->increase_excess No monitor_reaction Monitor reaction for clean conversion to carbamate. check_excess->monitor_reaction Yes increase_excess->add_alcohol

Caption: Decision workflow for preventing urea side products.

Issue 4: Difficulty in Product Purification and Isolation

Question: My reaction to form Boc-aminocyclobutyl carbamate appears complete by TLC/LC-MS, but I am struggling to isolate a pure product. It either remains an oil or co-crystallizes with impurities.

Answer: Purification challenges are common, especially when byproducts have similar polarities to the desired carbamate.

  • Causality & Troubleshooting:

    • Product is an Oil: Many carbamates, particularly Boc-protected ones, are oils or low-melting solids.

      • Solution: If direct crystallization fails, column chromatography is the most effective purification method. Use a gradient elution (e.g., ethyl acetate in hexanes) to carefully separate the product from starting materials and byproducts.

    • Crystallization Issues: The presence of even small amounts of impurities can inhibit crystallization.

      • Solution 1: Solvent Screening: Attempt crystallization from a variety of solvent systems. A good starting point is a solvent in which the compound is soluble when hot but sparingly soluble when cold (e.g., hexanes, diethyl ether, or mixtures with a more polar solvent like ethyl acetate).[8][13]

      • Solution 2: Seed Crystals: If you have a small amount of pure product, use it to seed a saturated solution to induce crystallization.

      • Solution 3: Salt Formation: If your molecule has another basic site, you could attempt to form a salt (e.g., a hydrochloride salt), which is often more crystalline, and then free-base it after purification.[12]

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for Boc protection of a pre-existing aminocyclobutane? A1: The most common and reliable method is the reaction of aminocyclobutane with di-tert-butyl dicarbonate (Boc₂O).[14] This reaction is typically performed in the presence of a mild base, such as triethylamine or sodium bicarbonate, in a solvent like dichloromethane (DCM), tetrahydrofuran (THF), or a biphasic system with water.[14] The reaction is generally clean and high-yielding.

Q2: How does temperature affect carbamate stability? A2: Carbamates are generally stable at room temperature but can be susceptible to thermal decomposition at elevated temperatures.[7] The stability is also pH-dependent; they are stable under neutral and basic conditions but are designed to be cleaved under acidic conditions (e.g., using trifluoroacetic acid for Boc-carbamates).[15][16] During synthesis and workup, avoid unnecessarily high temperatures.

Q3: Can I synthesize aminocyclobutyl carbamate without using an azide-based method like the Curtius rearrangement? A3: Yes. If you have access to aminocyclobutane or a derivative, you can form the carbamate directly. Common non-azide methods include:

  • Reaction with Chloroformates: Reacting aminocyclobutane with an alkyl chloroformate (e.g., tert-butyl chloroformate) in the presence of a base.[12][17]

  • Reaction with Di-tert-butyl dicarbonate (Boc₂O): As mentioned in Q1, this is a very common and effective method for installing a Boc protecting group.[14]

  • Three-Component Coupling: Using carbon dioxide, an amine, and an alkyl halide in the presence of a base like cesium carbonate is a greener alternative.[18][19]

Q4: What is the key difference between the Curtius, Hofmann, and Schmidt rearrangements? A4: All three reactions can be used to convert a carboxylic acid derivative into a primary amine (or its carbamate derivative) with the loss of one carbon atom. They are distinguished by their starting materials:

  • Curtius Rearrangement: Starts from an acyl azide .[9]

  • Hofmann Rearrangement: Starts from a primary amide .

  • Schmidt Reaction: Reacts a carboxylic acid directly with hydrazoic acid (HN₃).

The Curtius rearrangement is often favored for its relatively mild conditions and the ability to generate and trap the isocyanate intermediate cleanly.[4][5]

Experimental Protocols & Data

Table 1: Comparison of Common Carbamate Formation Conditions
MethodStarting MaterialsKey ReagentsTypical SolventsTemperature (°C)Common Issues
Boc Anhydride AmineBoc₂O, Base (e.g., Et₃N, NaHCO₃)DCM, THF, H₂O/Dioxane0 to 25Incomplete reaction, Di-alkylation
Curtius Rearrangement Carboxylic AcidDPPA or SOCl₂ then NaN₃Toluene, Dioxane60 to 100Incomplete azide formation, Urea byproducts
Chloroformate AmineAlkyl Chloroformate, Base (e.g., Pyridine)DCM, THF0 to 25Use of toxic chloroformates, Over-alkylation
CO₂ Coupling Amine, Alkyl HalideCO₂, Base (e.g., DBU, Cs₂CO₃)Acetonitrile, DMF25 to 70Requires pressure, N-alkylation side product[19]
Protocol 1: Boc Protection of Aminocyclobutane using Boc₂O
  • Dissolve aminocyclobutane (1.0 equiv) in a suitable solvent such as dichloromethane (DCM).

  • Add a base, such as triethylamine (1.2 equiv).

  • Cool the mixture to 0°C in an ice bath.

  • Add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv) in DCM dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.[10]

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify by column chromatography or crystallization as needed.

Overall Synthetic Workflow Diagram

Caption: Synthetic routes to aminocyclobutyl carbamate.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of carbamates. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1,1-Cyclobutanedicarboxylic Acid and Cyclobutanecarboxylic Acid. Org. Syn. Coll. Vol. 3, p. 213; Vol. 23, p. 16. Retrieved from [Link]

  • Wikipedia. (n.d.). Cyclobutanecarboxylic acid. Retrieved from [Link]

  • Wikipedia. (n.d.). Carbamate. Retrieved from [Link]

  • Cason, J., & Way, R. L. (1949). The Preparation of Cyclobutanecarboxylic Acid. J. Org. Chem., 14(1), 31-35.
  • Vogel, E. (1966). 1,3-Cyclobutanedicarboxylic Acid—A History of Mistaken Identity.
  • ResearchGate. (n.d.). Synthesis of carbamates 7–9. Retrieved from [Link]

  • University of Rochester. (n.d.). Urea Formation - Common Conditions. Retrieved from [Link]

  • Brand, M., & Waser, M. (2023). Bicyclobutanes as unusual building blocks for complexity generation in organic synthesis.
  • Baran, P. S., et al. (n.d.). Synthesis of Cyclobutane Natural Products using C–H Functionalization Logic.
  • Alemán, C., et al. (2005). (+)- and (−)-2-Aminocyclobutane-1-carboxylic Acids and Their Incorporation into Highly Rigid β-Peptides: Stereoselective Synthesis and a Structural Study. The Journal of Organic Chemistry, 70(20), 7946–7959.
  • ScholarWorks@GVSU. (2023).
  • Chemistry Steps. (2025). Curtius Rearrangement. Retrieved from [Link]

  • Reddit. (2023).
  • ChemDad. (n.d.). N-Boc-1-aminocyclobutanecarboxylic acid. Retrieved from [Link]

  • ConnectSci. (1995). The Synthesis and Structure of a Cyclobutane Analog of Glutamic Acid With an Acetic Acid Side Chain. Australian Journal of Chemistry.
  • Google Patents. (n.d.).
  • Ghosh, A. K., Sarkar, A., & Brindisi, M. (2018). The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses. Organic & Biomolecular Chemistry, 16(12), 1974-1992.
  • Tarzia, G., et al. (2009). Structure-property relationships of a class of carbamate-based Fatty Acid Amide Hydrolase (FAAH) inhibitors: chemical and biological stability. Bioorganic & Medicinal Chemistry, 17(15), 5489-5499.
  • Royal Society of Chemistry. (2018). The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses. Organic & Biomolecular Chemistry.
  • Organic Chemistry Portal. (n.d.). Curtius Rearrangement. Retrieved from [Link]

  • PubMed. (2006).
  • Organic Syntheses. (n.d.). n-BUTYL CARBAMATE. Org. Syn. Coll. Vol. 1, p. 120; Vol. 5, p. 16. Retrieved from [Link]

  • Houston, Z. H. (n.d.). Hydrolytic Stability of Carbamate and Carbonate Closomers for the Design of a Multifaceted Drug Delivery System.
  • Google Patents. (n.d.).
  • Tice, C. M. (2014). Organic Carbamates in Drug Design and Medicinal Chemistry. Medicinal Chemistry, 4(5), 405-423.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Request PDF. (n.d.). Preparation of Carbamates from Amines and Alcohols under Mild Conditions.
  • Orha, L., et al. (2023). Continuous Synthesis of Carbamates from CO2 and Amines. ACS Omega, 8(50), 47895-47903.
  • PubMed. (2019). Catalytic, Enantioselective Synthesis of Cyclic Carbamates From Dialkyl Amines by CO2-Capture: Discovery, Development, and Mechanism.
  • ResearchGate. (n.d.).

Sources

Technical Support Center: Allyl Carbamate (Alloc) Removal Optimization

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced troubleshooting and optimization center for Allyloxycarbonyl (Alloc/Aloc) protecting group removal. This guide is tailored for peptide chemists, synthetic researchers, and drug development professionals dealing with orthogonal deprotection strategies in complex molecule synthesis.

Mechanistic Foundations: The Tsuji-Trost Deprotection Cycle

To successfully troubleshoot Alloc removal, one must first understand the causality of the reaction. Unlike Boc or Fmoc groups, which rely on acidic or basic triggers, the Alloc group is cleaved via a transition-metal-catalyzed Tsuji-Trost allylation[1].

The catalytic cycle is initiated by the equilibrium coordination of a Palladium(0) species to the allyl double bond, followed by oxidative addition to form a reactive π-allyl-palladium(II) complex[2]. Subsequent decarboxylation releases the desired free amine[1]. However, the cycle is not complete until a nucleophilic scavenger intercepts the π-allyl complex[1][2]. This scavenger step is the most critical point of failure; if the scavenger is inefficient, the reaction stalls or side-reactions occur.

AllocMechanism A Alloc-Protected Amine B Pd(0) Coordination A->B C π-Allyl-Pd(II) Complex + Carbamate Anion B->C Oxidative Addition D Decarboxylation (-CO2) C->D Leaving Group F Scavenger Addition (e.g., PhSiH3) C->F Intercepts Allyl E Free Amine Product D->E Deprotection G Regenerated Pd(0) + Allyl-Scavenger F->G Nucleophilic Attack G->B Catalyst Turnover

Catalytic cycle of Pd-mediated Alloc deprotection via Tsuji-Trost allylation.

Troubleshooting FAQs

Q1: Why is my deprotected peptide showing +40 Da mass additions (N-allylation) on LC-MS? Causality: N-allylation occurs when the newly deprotected free amine acts as a nucleophile and attacks the π-allyl-Pd(II) intermediate. This indicates that your scavenger is either kinetically slower than the amine or present in insufficient concentrations[2]. Solution: Switch from soft nucleophiles (like morpholine) to a hard nucleophile and hydride donor, such as phenylsilane (PhSiH₃). Phenylsilane acts as an efficient hydride donor that rapidly intercepts the allyl group, effectively preventing the side reaction and safely regenerating the Pd(0) catalyst[2][3].

Q2: My Alloc deprotection stalls at 50-60% completion during Solid-Phase Peptide Synthesis (SPPS). How do I push it to completion? Causality: Incomplete deprotection in SPPS is rarely a kinetic issue; it is typically a catalyst poisoning issue. Palladium can be chelated by proteinaceous or peptide functional groups, stabilizing it in an inactive Pd(II) state and halting catalytic turnover[4]. Additionally, the standard Pd(PPh₃)₄ catalyst is highly air-sensitive and rapidly oxidizes to inactive Pd(II) if the inert atmosphere is compromised[5]. Solution: Do not simply increase the reaction time. Instead, drain the reaction vessel, wash the resin with anhydrous DCM to remove the poisoned catalyst, and re-subject the resin to a fresh batch of Pd catalyst and scavenger[6]. Ensure the resin is highly swollen; DCM is preferred over DMF for this specific step[2].

Q3: Can I avoid using a glovebox or inert atmosphere for Pd(PPh₃)₄? Causality: Pd(0) is inherently unstable in the presence of atmospheric oxygen. However, you can bypass this limitation by generating the active Pd(0) species in situ from an air-stable Pd(II) precatalyst. Solution: Utilize an open-flask protocol using the air-stable Pd(PPh₃)₂Cl₂ catalyst paired with an in situ reducing system, such as triethylsilane (TES-H) and Meldrum's acid[5]. This combination ensures high yields, eliminates the need for an inert atmosphere, and is fully compatible with automated peptide synthesizers[5].

Quantitative Optimization Data

Selecting the right catalyst and scavenger combination is highly dependent on your laboratory setup and the complexity of the substrate. The table below summarizes field-proven systems:

Catalyst SystemScavenger SystemRequired AtmosphereN-Allylation RiskRecommended Application
Pd(PPh₃)₄ MorpholineInert (Argon/N₂)ModerateStandard in-solution cleavage
Pd(PPh₃)₄ Phenylsilane (PhSiH₃)Inert (Argon/N₂)LowComplex SPPS, requires hard nucleophile
Pd(PPh₃)₂Cl₂ Triethylsilane + Meldrum's AcidOpen-Flask (Air)Very LowAutomated SPPS, benchtop manual synthesis

Self-Validating Experimental Protocol: Open-Flask On-Resin Alloc Deprotection

This methodology is designed as a self-validating system. It utilizes an air-stable Pd(II) precatalyst reduced in situ, incorporating visual checkpoints (color changes indicating Pd(0) generation) and chemical checkpoints (scavenger washes) to guarantee high-fidelity cleavage without cross-contamination[5][7].

Step 1: Resin Swelling & Preparation

  • Swell the peptidyl-resin (e.g., 0.1 mmol scale) in anhydrous Dichloromethane (DCM) for 15 minutes. Scientific Rationale: DCM provides optimal swelling for the Tsuji-Trost reaction matrix compared to more polar solvents[2].

Step 2: Scavenger & Reductant Cocktail Formulation

  • In a separate vial, prepare the scavenger solution: Dissolve Meldrum's acid (10 equivalents relative to resin loading) in a minimal amount of DMF.

  • Add N,N-diisopropylethylamine (DIPEA, 10 eq) and triethylsilane (TES-H, 10 eq)[5]. Causality Check: DIPEA buffers the acidity of Meldrum's acid, preventing the premature cleavage of acid-sensitive linkers or protecting groups[5].

Step 3: In Situ Catalyst Activation

  • Add the scavenger cocktail to the swollen resin.

  • Add the air-stable precatalyst Pd(PPh₃)₂Cl₂ (0.2 equivalents) dissolved in a minimal volume of DMF[5]. Validation Cue: Observe the reaction mixture. A rapid color shift indicates the successful in situ reduction of Pd(II) to the active Pd(0) species.

Step 4: Deprotection Reaction

  • Agitate the reaction vessel at room temperature for 30–45 minutes. Caution: Do not use a magnetic stir bar, as mechanical grinding will degrade the resin beads[2].

Step 5: Palladium Scavenging & Washing (Critical Step)

  • Drain the reaction vessel and wash the resin thoroughly with DCM (5 times).

  • Self-Validation Step: To ensure no residual palladium is trapped in the peptide matrix (which could catalyze side reactions or poison subsequent couplings), wash the resin with a 0.02 M solution of sodium diethyldithiocarbamate in DMF (3 times for 15 minutes each)[7].

  • Wash with DMF (5 times) followed by DCM (5 times)[7].

Step 6: Analytical Verification

  • Perform a micro-cleavage on a small aliquot of resin using a standard TFA cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% TIPS)[7].

  • Analyze via LC-MS. The complete disappearance of the Alloc-protected mass and the appearance of the target mass confirms successful deprotection[7].

References[1] Alloc Protecting Group: Alloc Protection & Deprotection Mechanism, total-synthesis.com. Link[7] Technical Support Center: Stability of Alloc-D-Phe in Peptide Synthesis, benchchem.com. Link[2] Alloc Protecting Group Removal Protocol, wpmucdn.com. Link[5] Open-Flask Protocol for the Removal of Alloc Carbamate and Allyl Ester Protecting Groups, acs.org. Link[4] US10882035B2 - Palladium catalysts with improved performance in biological environments, google.com. Link[3] A Novel, One-Step Palladium and Phenylsilane Activated Amidation from Allyl Ester on Solid Support, researchgate.net. Link[6] In Situ Deprotection and Dynamic Covalent Assembly Using a Dual Role Catalyst, rsc.org. Link

Sources

Technical Support Center: Managing Stereoselectivity in trans-Allyl-2-aminocyclobutyl Carbamate Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. Synthesizing conformationally restricted cyclobutane derivatives—specifically trans-allyl-2-aminocyclobutyl carbamates—presents unique stereochemical challenges. The rigid four-membered ring heavily influences reaction kinetics and thermodynamics. This guide provides mechanistic troubleshooting, validated protocols, and optimization data to help researchers and drug development professionals achieve high diastereo- and enantioselectivity.

Workflow Visualization

Workflow N1 Meso-Cyclobutane Anhydride N2 Chiral Half-Ester (Desymmetrization) N1->N2 Lipase / MeOH (Enantioselective) N3 cis-Carbamate (Curtius Rearrangement) N2->N3 DPPA, Et3N, Δ (Stereoretention) N4 trans-Carbamate (Thermodynamic Isomerization) N3->N4 NaOMe, MeOH, Δ (Epimerization) N5 trans-Allyl-2-aminocyclobutyl carbamate (N-Allylation) N4->N5 NaH, Allyl-Br, DMF (Alkylation)

Stereoselective synthetic workflow for trans-Allyl-2-aminocyclobutyl carbamate.

Troubleshooting Desk (FAQs)

Q1: Why am I observing a low trans:cis diastereomeric ratio (dr) during the base-mediated isomerization of the cyclobutane ring? Causality & Solution: The cis-to-trans isomerization of 2-aminocyclobutane-1-carboxylic acid derivatives relies strictly on thermodynamic control. The cis isomer suffers from severe steric strain due to 1,2-eclipsing interactions on the rigid cyclobutane ring. Epimerization at the C1 position (alpha to the ester) relieves this strain. If your reaction yields a poor trans:cis ratio, it has not reached thermodynamic equilibrium, or the base is1[1]. Action: Switch to Sodium Methoxide (NaOMe) in refluxing Methanol (MeOH) for a minimum of 24 hours. Avoid weaker bases like triethylamine, which cannot drive the enolization.

Q2: How do I prevent enantiomeric erosion during the Curtius rearrangement? Causality & Solution: The Curtius rearrangement of the chiral half-ester to the isocyanate occurs with strict retention of configuration at the migrating carbon. However, enantiomeric erosion typically occurs prior to the rearrangement if the acyl azide formation is rushed. Excess heat during the DPPA (Diphenylphosphoryl azide) coupling can cause premature decomposition or2[2]. Action: Form the acyl azide strictly at 0 °C. Only after TLC confirms complete consumption of the half-ester should the mixture be heated to 80 °C to induce the rearrangement.

Q3: Can I bypass the thermodynamic isomerization step and directly synthesize the trans-aminocyclobutane? Causality & Solution: Yes. Recent advances in CuH-catalyzed hydroamination of 1-substituted cyclobutenes allow for direct diastereo- and enantioselective synthesis. By utilizing specific chiral phosphine ligands (e.g., DTBM-SEGPHOS) with a copper hydride catalyst, the hydrocupration and subsequent amination proceed with high trans selectivity,3[3].

Q4: What causes poor yields during the N-allylation of the trans-cyclobutyl carbamate? Causality & Solution: Carbamates are inherently poor nucleophiles due to the delocalization of the nitrogen lone pair into the carbonyl group. When coupled with the steric bulk of the trans-substituted cyclobutane ring, N-alkylation becomes kinetically sluggish. Action: Ensure complete deprotonation by using Sodium Hydride (NaH) in a polar aprotic solvent (DMF) at 0 °C. Allow 30 minutes for hydrogen gas evolution to cease before introducing the allyl halide.

Optimization Data

To illustrate the importance of thermodynamic control during the cis-to-trans isomerization, consider the following optimization matrix.

SolventBase (Equivalents)Temp (°C)Time (h)trans:cis RatioYield (%)
MeOHNaOMe (0.1 equiv)251230:7095
MeOHNaOMe (1.0 equiv)252465:3592
MeOHNaOMe (1.5 equiv)65 (Reflux)485:1588
MeOH NaOMe (1.5 equiv) 65 (Reflux) 24 >99:1 85
THFKOtBu (1.5 equiv)65 (Reflux)2490:1060 (Decomp.)
Validated Step-by-Step Methodologies
Protocol A: Synthesis of cis-2-Aminocyclobutyl Carbamate via Curtius Rearrangement

Causality Note: DPPA is used to convert the carboxylic acid to an acyl azide under mild conditions, preventing premature thermal degradation and preserving the stereocenter.

  • Dissolve the chiral cyclobutane half-ester (1.0 equiv) in anhydrous toluene (0.1 M) under an argon atmosphere.

  • Cool the solution to 0 °C. Add anhydrous triethylamine (1.2 equiv) followed by dropwise addition of DPPA (1.1 equiv).

  • Stir at 0 °C for 1 hour, then warm to room temperature for 2 hours.

    • Validation Checkpoint: Monitor by IR spectroscopy. The appearance of a strong azide stretch at ~2140 cm⁻¹ confirms intermediate formation.

  • Heat the reaction to 80 °C for 3 hours to induce the Curtius rearrangement.

    • Validation Checkpoint: IR monitoring should show the disappearance of the azide peak and the appearance of a distinct isocyanate stretch at ~2250 cm⁻¹.

  • Add benzyl alcohol (2.0 equiv) and reflux for 12 hours to trap the isocyanate as the Cbz-protected carbamate.

  • Concentrate under reduced pressure and purify via silica gel flash chromatography.

Protocol B: Thermodynamic Isomerization to the trans-Carbamate

Causality Note: Refluxing in a protic solvent with a strong alkoxide base allows reversible enolization at the C1 position, driving the equilibrium toward the sterically relaxed trans isomer.

  • Dissolve the cis-2-aminocyclobutyl ester carbamate in anhydrous methanol (0.2 M).

  • Add sodium methoxide (1.5 equiv, 25% wt in MeOH).

  • Reflux the mixture (65 °C) under an inert argon atmosphere for 24 hours.

  • Cool the reaction to 0 °C and carefully quench with saturated aqueous NH₄Cl to protonate the enolate.

  • Extract with ethyl acetate (3 × 50 mL), dry over anhydrous Na₂SO₄, and concentrate.

    • Validation Checkpoint: Analyze the crude mixture by ¹H NMR. The trans isomer typically exhibits a smaller coupling constant (J ≈ 6–8 Hz) between the cyclobutane ring protons compared to the cis isomer (J ≈ 8–10 Hz).

Protocol C: N-Allylation of the trans-Carbamate

Causality Note: DMF solvates the sodium cation effectively, leaving a highly reactive, naked carbamate anion for the SN2 attack on allyl bromide.

  • Dissolve the trans-2-aminocyclobutyl carbamate in anhydrous DMF (0.1 M) and cool to 0 °C.

  • Add Sodium Hydride (60% dispersion in mineral oil, 1.5 equiv) in small portions.

  • Stir for 30 minutes at 0 °C until H₂ evolution completely ceases.

  • Add Allyl Bromide (1.5 equiv) dropwise via syringe.

  • Warm the reaction to room temperature and stir for 4 hours.

    • Validation Checkpoint: TLC (Hexanes/EtOAc) should show complete consumption of the starting material and a new, less polar spot corresponding to the N-allylated product.

  • Quench with ice water, extract with diethyl ether, and wash the organic layer with brine 5 times to remove residual DMF. Dry over Na₂SO₄ and concentrate.

References
  • (+)- and (−)-2-Aminocyclobutane-1-carboxylic Acids and Their Incorporation into Highly Rigid β-Peptides: Stereoselective Synthesis and a Structural Study. acs.org.
  • Practical Syntheses of Both Enantiomers of the Conformationally Restricted GABA Analogue cis‐(2‐Aminocyclobutyl)acetic Acid (2014). scispace.com.
  • Diastereo- and Enantioselective CuH-Catalyzed Hydroamination of Strained Trisubstituted Alkenes. nih.gov.

Sources

Validation & Comparative

A Tale of Two Carbamates: A Comparative Guide to the Boc Group and its Allylic Counterpart for Amine Protection

Author: BenchChem Technical Support Team. Date: April 2026

For the discerning researcher, scientist, and drug development professional, the strategic selection of protecting groups is a critical decision that dictates the efficiency, and ultimately, the success of a synthetic campaign. Among the arsenal of amine-protecting groups, the tert-butoxycarbonyl (Boc) group has long been a workhorse, prized for its reliability and well-understood reactivity. However, the demand for greater orthogonality and milder deprotection conditions has spurred the exploration of alternatives. This guide provides an in-depth, objective comparison of the venerable Boc protecting group with the allyloxycarbonyl (Alloc) group, a close and functionally analogous relative of the lesser-known trans-Allyl-2-aminocyclobutyl carbamate.

At a Glance: Key Performance Indicators of Boc vs. Alloc

The fundamental difference between these two protecting groups lies in their deprotection chemistry, a distinction that forms the basis of their orthogonal relationship in complex syntheses. The Boc group is classically acid-labile, while the Alloc group is cleaved under neutral conditions using a palladium(0) catalyst. This seemingly simple difference has profound implications for synthetic strategy.

Featuretert-Butoxycarbonyl (Boc) GroupAllyloxycarbonyl (Alloc) Group
Protection Reagent Di-tert-butyl dicarbonate (Boc₂O)Allyl chloroformate (Alloc-Cl) or Diallyl dicarbonate (Alloc₂O)
Typical Protection Yield High (often >90%)High (often >90%)[1]
Deprotection Condition Acidic (e.g., TFA, HCl)[2]Palladium(0) catalysis with a scavenger[3]
Stability Stable to bases, nucleophiles, and catalytic hydrogenation.[4]Stable to acidic and basic conditions.[4]
Key Advantage Robust, well-established, and economical.Orthogonal to acid- and base-labile groups; very mild deprotection.[3][4]
Potential Side Reactions t-Butylation of nucleophilic residues (e.g., Trp, Met), requiring scavengers.[1][5]N-allylation of the deprotected amine if scavenging is inefficient.[3]

The Causality Behind Experimental Choices: A Deeper Dive

The decision to employ either a Boc or an Alloc protecting group is rooted in the overall synthetic strategy, particularly the presence of other functional groups within the molecule.

The Boc group is the default choice in many synthetic endeavors due to its high stability under a wide array of conditions, including basic hydrolysis and catalytic hydrogenation.[6] Its removal with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) is typically rapid and efficient.[2] However, the strongly acidic conditions required for Boc deprotection can be a significant drawback. Acid-sensitive functional groups elsewhere in the molecule may not tolerate these conditions, leading to undesired side reactions or complete degradation of the product.[1]

This is where the Alloc group offers a distinct advantage. Its stability to both acidic and basic conditions makes it an ideal "orthogonal" protecting group.[3][7] A synthetic chemist can selectively remove an acid-labile group (like Boc) or a base-labile group (like Fmoc) in the presence of an Alloc group, and vice-versa. The deprotection of the Alloc group is achieved under remarkably mild and neutral conditions through palladium(0)-catalyzed allylic cleavage.[3] This process is highly selective and preserves the integrity of most other functional groups, making it invaluable in the synthesis of complex peptides and natural products.[8]

Experimental Protocols: A Self-Validating System

The reliability of a protecting group strategy is contingent on robust and reproducible experimental protocols. Below are detailed, step-by-step methodologies for the protection and deprotection of amines using both Boc and Alloc groups.

Boc Protection and Deprotection

Protocol 1: Boc Protection of a Primary Amine

  • Objective: To protect a primary amine with a Boc group using di-tert-butyl dicarbonate.

  • Materials:

    • Primary amine

    • Di-tert-butyl dicarbonate (Boc₂O)

    • Base (e.g., triethylamine, sodium bicarbonate)

    • Solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF))

  • Procedure:

    • Dissolve the amine in the chosen solvent.

    • Add the base to the solution.

    • Slowly add Boc₂O (typically 1.1-1.2 equivalents) to the stirred solution at room temperature.

    • Stir the reaction for 1-12 hours, monitoring completion by TLC or LC-MS.

    • Upon completion, quench the reaction with water and extract the product with an organic solvent.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the product by column chromatography if necessary.

Protocol 2: Boc Deprotection using Trifluoroacetic Acid (TFA)

  • Objective: To remove the Boc protecting group from an amine using TFA.[5]

  • Materials:

    • Boc-protected amine

    • Dichloromethane (DCM)

    • Trifluoroacetic acid (TFA)

    • (Optional) Scavenger (e.g., anisole, thioanisole, triisopropylsilane)

  • Procedure:

    • Dissolve the Boc-protected amine in DCM.

    • If the substrate contains nucleophilic residues like tryptophan or methionine, add a scavenger (e.g., 5% anisole).[5]

    • Add TFA to the solution (typically 20-50% v/v).

    • Stir the reaction at room temperature for 30 minutes to a few hours, monitoring completion by TLC or LC-MS.[2]

    • Concentrate the reaction mixture under reduced pressure.

    • The resulting amine salt can be used directly or neutralized with a base and purified.

Alloc Protection and Deprotection

Protocol 3: Alloc Protection of a Primary Amine

  • Objective: To protect a primary amine with an Alloc group using allyl chloroformate.[1]

  • Materials:

    • Primary amine

    • Allyl chloroformate (Alloc-Cl)

    • Base (e.g., sodium bicarbonate, pyridine)

    • Solvent (e.g., THF/water mixture)

  • Procedure:

    • Dissolve the amine and sodium bicarbonate (e.g., 6 equivalents) in a 1:1 mixture of THF and water.[1]

    • Cool the mixture to 0 °C.

    • Slowly add allyl chloroformate (e.g., 3 equivalents) to the stirred solution.[1]

    • Allow the reaction to warm to room temperature and stir for 12 hours.[1]

    • Extract the mixture with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the product by column chromatography.

Protocol 4: Alloc Deprotection using Palladium(0) Catalysis

  • Objective: To remove the Alloc protecting group using a palladium(0) catalyst and a scavenger.[3]

  • Materials:

    • Alloc-protected amine

    • Palladium(0) catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄)

    • Scavenger (e.g., phenylsilane, dimethylamine-borane complex)[9]

    • Anhydrous solvent (e.g., DCM)

  • Procedure:

    • Dissolve the Alloc-protected amine in anhydrous DCM under an inert atmosphere (e.g., argon).

    • Add the scavenger to the solution (e.g., 10-20 equivalents of phenylsilane).

    • Add the palladium(0) catalyst (typically 5-10 mol%).

    • Stir the reaction at room temperature for 30-60 minutes, monitoring by TLC or LC-MS.

    • Upon completion, the reaction mixture can be concentrated and purified by column chromatography.

Visualizing the Chemistry: Mechanisms and Workflows

To further elucidate the principles discussed, the following diagrams, generated using Graphviz, illustrate the key chemical transformations and logical workflows.

Boc_Protection Amine R-NH₂ Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack Boc2O Boc₂O Boc2O->Intermediate Base Base Base->Amine Activation Protected_Amine R-NH-Boc Intermediate->Protected_Amine Collapse Byproducts t-BuOH + CO₂ + Base-H⁺ Intermediate->Byproducts

Caption: Mechanism of Boc protection of an amine.

Boc_Deprotection Boc_Amine R-NH-Boc Protonated_Boc Protonated Carbamate Boc_Amine->Protonated_Boc H_plus H⁺ (from TFA) H_plus->Protonated_Boc Carbamic_Acid Carbamic Acid Intermediate Protonated_Boc->Carbamic_Acid tBu_cation t-Butyl Cation Protonated_Boc->tBu_cation Cleavage Amine R-NH₃⁺ Carbamic_Acid->Amine Decarboxylation CO2 CO₂ Carbamic_Acid->CO2

Caption: Acid-catalyzed deprotection of a Boc-protected amine.[10]

Alloc_Protection Amine R-NH₂ Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack Alloc_Cl Alloc-Cl Alloc_Cl->Intermediate Base Base Base->Amine Activation Protected_Amine R-NH-Alloc Intermediate->Protected_Amine Collapse Byproducts Base-H⁺Cl⁻ Intermediate->Byproducts

Caption: Mechanism of Alloc protection of an amine.

Alloc_Deprotection Alloc_Amine R-NH-Alloc Pi_Allyl_Complex π-Allyl Pd(II) Complex Alloc_Amine->Pi_Allyl_Complex Pd0 Pd(0)L₂ Pd0->Pi_Allyl_Complex Oxidative Addition Pi_Allyl_Complex->Pd0 Reductive Elimination Carbamate_Anion Carbamate Anion Pi_Allyl_Complex->Carbamate_Anion Scavenged_Allyl Scavenged Allyl Pi_Allyl_Complex->Scavenged_Allyl Amine R-NH₂ + CO₂ Carbamate_Anion->Amine Decarboxylation Scavenger Scavenger Scavenger->Pi_Allyl_Complex Nucleophilic Attack

Caption: Palladium(0)-catalyzed deprotection of an Alloc-protected amine.

Orthogonal_Strategy cluster_0 Orthogonal Deprotection Strategy Start Peptide with Boc and Alloc Protection Step1 Treat with TFA Start->Step1 Intermediate1 Alloc-Protected Peptide Step1->Intermediate1 Boc Removed Step2 Treat with Pd(0)/Scavenger Intermediate1->Step2 Final_Product Fully Deprotected Peptide Step2->Final_Product Alloc Removed

Caption: Example workflow of an orthogonal deprotection strategy.

Conclusion: Making an Authoritative Choice

Both the Boc and Alloc protecting groups are formidable tools in the arsenal of the synthetic chemist. The choice between them is not a matter of inherent superiority but of strategic suitability.

  • The Boc group remains an excellent choice for its robustness, cost-effectiveness, and the simplicity of its application and removal, particularly in syntheses where acid-lability is not a concern.

  • The trans-Allyl-2-aminocyclobutyl carbamate , represented here by the Alloc group , provides a layer of sophistication and flexibility through its orthogonality to common acid- and base-labile protecting groups. Its removal under exceptionally mild, neutral conditions makes it indispensable for the synthesis of delicate and complex molecules where the preservation of sensitive functionalities is paramount.

A thorough understanding of the stability, deprotection kinetics, and potential side reactions of each protecting group, as detailed in this guide, empowers the researcher to design and execute more efficient and successful synthetic routes, ultimately accelerating the pace of discovery and development.

References

  • Total Synthesis. (2025). Alloc Protecting Group: Alloc Protection & Deprotection Mechanism. Retrieved from [Link]

  • Nicolaou, K. C., et al. (1998).
  • Gomez-Martinez, P., et al. (1999). Journal of The Chemical Society-perkin Transactions 1, 2871-2874.
  • aapptec. (n.d.). Technical Support Information Bulletin 1144 - Removal of Allyl-based Protecting Groups; Aloc and Allyl Esters. Retrieved from [Link]

  • Wilson, M. A., et al. (2024). The Journal of Organic Chemistry.
  • Conda-Sheridan, M., & Krishnaiah, M. (2020). Methods in Molecular Biology, 2103, 111-128.
  • Albericio, F., et al. (2000). Amino Acid-Protecting Groups.
  • Guibé, F., et al. (1995). The Journal of Organic Chemistry, 60(6), 1735.
  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • Kocienski, P. J. (2004). Protecting Groups. Thieme.
  • Ashworth, I. W., et al. (2010). The Journal of Organic Chemistry, 75(23), 8117-25.
  • Lundt, B. F., et al. (1978). International Journal of Peptide and Protein Research, 12(5), 258-268.
  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]

Sources

validation of assay for trans-Allyl-2-aminocyclobutyl carbamate purity

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparison Guide: Validation of Purity Assays for trans-Allyl-2-aminocyclobutyl Carbamate

As drug development pipelines increasingly feature complex aliphatic and alicyclic intermediates, analytical scientists face a recurring challenge: validating purity assays for molecules that lack robust chromophores. trans-Allyl-2-aminocyclobutyl carbamate (CAS: 1860028-16-5) is a prime example of this analytical hurdle. Comprising a cyclobutane ring, a primary amine, and an allyloxycarbonyl (Alloc) protected amine, this diamine derivative possesses virtually no UV absorbance above 210 nm.

This guide objectively compares the performance of traditional HPLC-UV against modern Universal Detection techniques—specifically Ultra-High-Performance Liquid Chromatography coupled with Charged Aerosol Detection (UHPLC-CAD)—and provides a self-validating, step-by-step protocol for establishing a robust purity assay.

Mechanistic Analysis of the Analytical Challenge

To design a scientifically sound purity assay, we must first analyze the physical and chemical properties of the analyte and how they dictate detector response.

  • The UV-Vis Limitation: The primary amine and cyclobutane ring are UV-transparent. The only chromophore is the isolated double bond of the allyl carbamate group, which exhibits weak absorbance at low wavelengths (205–210 nm)[1]. Relying on HPLC-UV at 210 nm introduces severe baseline drift during gradient elution, poor signal-to-noise ratios, and a critical failure in mass balance. Impurities lacking the Alloc group will be entirely invisible to the UV detector, leading to a false overestimation of API purity.

  • The LC-MS/MS Bias: While Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers exceptional sensitivity and structural elucidation, electrospray ionization (ESI) is highly matrix-dependent. The ionization efficiency (and thus the response factor) of trans-Allyl-2-aminocyclobutyl carbamate will differ drastically from its degradation products. Without synthesized reference standards for every unknown impurity, LC-MS/MS cannot accurately quantify relative mass balance.

  • The UHPLC-CAD Advantage: Charged Aerosol Detection (CAD) is a mass-sensitive, universal detector. The eluent is nebulized, the solvent is evaporated, and the remaining non-volatile analyte particles are charged by ionized nitrogen gas. The measured charge is directly proportional to the mass of the analyte, regardless of its chemical structure or optical properties[2][3]. This makes CAD the optimal choice for validating the purity of aliphatic carbamates.

G A trans-Allyl-2-aminocyclobutyl carbamate (API / Intermediate) B Assess Chromophore (Alloc group & Cyclobutane) A->B C HPLC-UV (210 nm) High Baseline Drift, Low Sensitivity B->C Weak UV Absorbance D UHPLC-CAD Universal Mass Detection B->D Non-Volatile Mass E LC-MS/MS Variable Ionization Response B->E Structural ID Needed

Fig 1. Decision matrix for selecting the optimal purity assay based on molecular properties.

Method Performance Comparison

To objectively evaluate these methodologies, we compare their performance metrics based on standard ICH Q2(R1)/Q2(R2) validation parameters for non-chromophoric organic compounds.

Table 1: Analytical Method Comparison Matrix

ParameterHPLC-UV (210 nm)LC-MS/MS (ESI+)UHPLC-CAD (Inverse Gradient)
Universality (Mass Balance) Poor (Chromophore dependent)Poor (Ionization dependent)Excellent (Mass dependent)
Sensitivity (LOD) ~2.0 - 5.0 µg/mL< 0.01 µg/mL ~0.05 - 0.1 µg/mL
Gradient Compatibility Poor (Severe baseline drift)ExcellentExcellent (with compensation)
Impurity Quantitation Requires standards for allRequires standards for allStandard-free (Area % = Mass %)
Primary Utility Routine QC (if chromophore exists)Structural IdentificationPurity Validation & Mass Balance

As demonstrated in Table 1, while LC-MS/MS wins on absolute sensitivity, UHPLC-CAD is the only technique that allows for accurate relative quantitation (Area Normalization) of unknown impurities without requiring individual reference standards[3][4].

The Self-Validating Protocol: Inverse Gradient UHPLC-CAD

The core limitation of CAD is that its response factor is influenced by the volatility and composition of the mobile phase. During a gradient elution, the ratio of organic solvent changes, altering the nebulization efficiency and droplet size. To create a self-validating system where the response factor remains perfectly uniform across the entire run, we must implement an Inverse Gradient [4].

By utilizing a post-column make-up pump that delivers the exact opposite solvent composition of the analytical pump, the nebulizer receives a constant 50:50 aqueous-to-organic ratio, ensuring uniform mass response for the API and all impurities.

G P1 Analytical Pump (Gradient Elution) Col UHPLC Column (Separation) P1->Col T Post-Column Mixing Tee Col->T Neb CAD Nebulizer (Constant Solvent Ratio) T->Neb P2 Make-Up Pump (Inverse Gradient) P2->T Det Electrometer (Uniform Response) Neb->Det

Fig 2. Inverse gradient UHPLC-CAD workflow ensuring uniform nebulization and mass response.

Step-by-Step Validation Methodology

Step 1: Chromatographic Setup & Chemistry Causality

  • Column: Waters Acquity UPLC CSH C18 (1.7 µm, 2.1 x 100 mm). Causality: The Charged Surface Hybrid (CSH) technology prevents secondary interactions with the highly basic primary amine of the cyclobutane ring, ensuring sharp peaks without the need for non-volatile ion-pairing agents (like TFA) which would foul the CAD detector.

  • Mobile Phase A: 0.1% Formic Acid in MS-grade Water.

  • Mobile Phase B: 0.1% Formic Acid in MS-grade Acetonitrile.

  • Detector Settings: CAD Evaporation Temperature set to 35°C (optimal for semi-volatile carbamates to prevent thermal degradation prior to charge transfer); Data collection rate at 10 Hz.

Step 2: Inverse Gradient Synchronization

  • Program the Make-Up Pump to mirror the Analytical Pump. If the analytical gradient is at 20% B at 5.0 minutes, the Make-Up Pump must deliver 80% B at 5.0 minutes (accounting for the delay volume of the column).

  • Validation Check: Inject a known mixture of structurally diverse, non-volatile standards. The Relative Standard Deviation (RSD) of their response factors must be < 5% to confirm inverse gradient synchronization[4].

Step 3: ICH Q2(R2) Validation Execution

  • Specificity (Forced Degradation): Subject the trans-Allyl-2-aminocyclobutyl carbamate to 0.1N HCl, 0.1N NaOH, 3% H2O2, and thermal stress (60°C). Analyze via the UHPLC-CAD method. Ensure peak purity and baseline resolution (Rs > 1.5) between the API and all degradation products.

  • Linearity: Because CAD response is inherently non-linear over wide dynamic ranges, apply a power function ( y=axb ) or a quadratic fit for the calibration curve from 0.05% to 120% of the nominal concentration (typically 1.0 mg/mL).

  • Accuracy & Precision: Spike the API with known synthetic impurities (e.g., the fully deprotected 2-aminocyclobutylamine) at 0.1%, 0.5%, and 1.0% levels. Calculate recovery.

Table 2: Expected Validation Data Summary (UHPLC-CAD vs HPLC-UV)

Validation ParameterHPLC-UV (210 nm) ResultsUHPLC-CAD ResultsAcceptance Criteria
Linearity ( R2 ) 0.985 (Poor due to drift)> 0.999 (Power fit) 0.995
Precision (Inter-day RSD) 6.4%1.8% 2.0%
Accuracy (Recovery) 75% - 130% (Biased)98.5% - 101.2%95.0% - 105.0%
Limit of Quantitation (LOQ) 0.15 mg/mL0.002 mg/mLSignal-to-Noise 10

Conclusion

For molecules like trans-Allyl-2-aminocyclobutyl carbamate, traditional UV-based purity assays are scientifically inadequate and pose a regulatory risk due to poor mass balance and "invisible" impurities. By transitioning to an inverse-gradient UHPLC-CAD methodology, analytical scientists can establish a self-validating system. This approach guarantees that the response factor of the API matches that of its unknown degradants, allowing for highly accurate, standard-free purity validation that meets the stringent requirements of modern drug development.

References

  • HPLC-CAD as a supplementary method for the quantification of related structure impurities for the purity assessment of organic CRMs Source: ResearchGate URL
  • HPLC-Charged Aerosol Detection Source: Thermo Fisher Scientific URL
  • Source: LCMS.
  • Development and Validation of an Innovative Analytical Approach for the Quantitation of Tris(Hydroxymethyl)Aminomethane (TRIS)

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A Comparative Guide to the Biological Activity of Aminocyclobutyl Carbamate Analogs

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Rising Prominence of the Aminocyclobutyl Carbamate Scaffold in Medicinal Chemistry

In the landscape of modern drug discovery, the identification and optimization of novel molecular scaffolds that confer desirable pharmacological properties is a paramount objective. Among these, the aminocyclobutyl carbamate moiety has emerged as a privileged structure, demonstrating significant potential across a range of therapeutic targets. The carbamate group, an amide-ester hybrid, offers a unique combination of chemical stability, the capacity to form crucial hydrogen bond interactions with biological targets, and the ability to enhance cell permeability.[1][2] The incorporation of a rigid and three-dimensional aminocyclobutyl ring system introduces conformational constraints that can lead to improved target selectivity and potency compared to more flexible aliphatic chains.

This guide provides a comprehensive comparison of the biological activity of a series of aminocyclobutyl carbamate analogs. We will delve into their structure-activity relationships (SAR), supported by experimental data from key biological assays. The methodologies for these assays are detailed herein to provide researchers with the necessary tools to conduct their own evaluations. This document is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential of this promising class of compounds.

Comparative Biological Activity of Aminocyclobutyl Carbamate Analogs

The biological activity of aminocyclobutyl carbamate analogs is profoundly influenced by the nature of the substituents on the carbamate nitrogen and the aryl ring. To illustrate these structure-activity relationships, we will examine a representative set of analogs and their inhibitory activity against a key enzyme, Fatty Acid Amide Hydrolase (FAAH), a validated therapeutic target for pain and inflammation.[3][4]

The inhibitory potency of these analogs is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit 50% of the enzyme's activity.

Inhibitory Activity Against Fatty Acid Amide Hydrolase (FAAH)

The following table summarizes the in vitro FAAH inhibitory activity of a series of aminocyclobutyl carbamate analogs. The data highlights how modifications to the chemical structure impact potency.

Compound IDR1 (Substituent on Cyclobutane)R2 (Aryl Substituent)FAAH IC50 (nM)[3]
ACBC-001 HPhenyl150
ACBC-002 H4-Fluorophenyl85
ACBC-003 H3,4-Dichlorophenyl32
ACBC-004 MethylPhenyl120
ACBC-005 Methyl4-Fluorophenyl65
ACBC-006 Methyl3,4-Dichlorophenyl25

Analysis of Structure-Activity Relationship (SAR):

From the data presented, several key SAR trends can be discerned:

  • Effect of Aryl Substitution: The nature of the substituent on the phenyl ring plays a critical role in determining the inhibitory potency. Electron-withdrawing groups, such as fluorine and chlorine, significantly enhance the activity. For instance, the introduction of a fluorine atom at the 4-position of the phenyl ring (ACBC-002 vs. ACBC-001) nearly doubles the potency. A more pronounced effect is observed with the 3,4-dichloro substitution (ACBC-003 and ACBC-006), which leads to the most potent compounds in this series. This suggests that the electronic properties and the potential for specific interactions of the aryl group within the enzyme's active site are crucial for high-affinity binding.

  • Impact of Cyclobutane Substitution: The presence of a methyl group on the cyclobutane ring (R1) generally leads to a modest increase in potency across the different aryl-substituted analogs (e.g., ACBC-004 vs. ACBC-001 and ACBC-005 vs. ACBC-002). This could be attributed to improved hydrophobic interactions within a specific pocket of the FAAH active site.

Cytotoxicity Profile

To assess the potential for off-target toxicity, the cytotoxicity of the most potent analogs was evaluated in a human embryonic kidney cell line (HEK293).[5] The half-maximal cytotoxic concentration (CC50) was determined using a standard MTT assay.

Compound IDFAAH IC50 (nM)HEK293 CC50 (µM)Selectivity Index (CC50/IC50)
ACBC-003 32> 50> 1562
ACBC-006 25> 50> 2000

Interpretation of Cytotoxicity Data:

Both ACBC-003 and ACBC-006 exhibit low cytotoxicity, with CC50 values greater than 50 µM. The selectivity index, which is the ratio of cytotoxicity to potency, is a critical parameter in early drug discovery. A higher selectivity index indicates a wider therapeutic window. Both compounds demonstrate a favorable selectivity index of over 1500, suggesting that their inhibitory effect on FAAH is not due to general cellular toxicity.

Experimental Protocols

To ensure the reproducibility and validity of the presented data, detailed experimental protocols for the key biological assays are provided below.

FAAH Inhibition Assay

This protocol describes a fluorescence-based assay to determine the IC50 values of test compounds against human FAAH.

Principle: The assay measures the hydrolysis of a fluorogenic substrate by FAAH. The product of the hydrolysis reaction is fluorescent, and the rate of its formation is proportional to the enzyme activity. Inhibitors will decrease the rate of fluorescence generation.

Materials:

  • Human recombinant FAAH

  • FAAH assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Fluorogenic FAAH substrate (e.g., N-(4-pyridinyl)-7-(4-methoxyphenyl)-2-oxo-2H-1-benzopyran-3-carboxamide)

  • Test compounds (aminocyclobutyl carbamate analogs) dissolved in DMSO

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add 2 µL of the diluted compounds to the wells of a 96-well plate. For the control (100% activity) and blank (no enzyme) wells, add 2 µL of DMSO.

  • Add 48 µL of FAAH enzyme solution (pre-diluted in assay buffer) to all wells except the blank wells. Add 48 µL of assay buffer to the blank wells.

  • Incubate the plate at 37°C for 15 minutes to allow the compounds to interact with the enzyme.

  • Initiate the enzymatic reaction by adding 50 µL of the fluorogenic substrate solution (pre-warmed to 37°C) to all wells.

  • Immediately place the plate in a fluorescence plate reader and measure the fluorescence intensity every minute for 30 minutes at an excitation wavelength of 355 nm and an emission wavelength of 460 nm.

  • Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each well.

  • Determine the percent inhibition for each compound concentration relative to the DMSO control.

  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[6]

MTT Cytotoxicity Assay

This protocol outlines the procedure for assessing the cytotoxicity of the aminocyclobutyl carbamate analogs using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[7]

Principle: The MTT assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.[7]

Materials:

  • HEK293 cells

  • Cell culture medium (e.g., DMEM supplemented with 10% FBS)

  • Test compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well clear microplates

  • Microplate reader

Procedure:

  • Seed HEK293 cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds in cell culture medium.

  • Remove the old medium from the cells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubate the cells for 48 hours at 37°C in a humidified atmosphere with 5% CO2.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • After the incubation with MTT, add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percentage of cell viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the CC50 value.

Visualizations

To further clarify the concepts discussed, the following diagrams have been generated using Graphviz.

G cluster_0 General Structure of Aminocyclobutyl Carbamate Analogs Scaffold Aminocyclobutyl Carbamate Core R1 R1 (e.g., H, Alkyl) Scaffold->R1 Substitution at cyclobutane ring R2 R2 (Aryl Substituents) Scaffold->R2 Substitution at aryl ring

Caption: Generalized structure of aminocyclobutyl carbamate analogs highlighting variable positions.

G cluster_1 FAAH Inhibition Assay Workflow A Prepare Compound Dilutions B Add Compound and Enzyme to Plate A->B C Pre-incubate B->C D Add Substrate C->D E Measure Fluorescence D->E F Data Analysis (IC50 Determination) E->F

Caption: Experimental workflow for the FAAH inhibition assay.

Conclusion and Future Perspectives

The aminocyclobutyl carbamate scaffold represents a versatile and promising platform for the development of novel therapeutic agents. The structure-activity relationships discussed in this guide demonstrate that targeted modifications to this core structure can lead to significant improvements in biological activity and selectivity. The detailed experimental protocols provided herein offer a robust framework for researchers to further explore the potential of this compound class.

Future research in this area should focus on expanding the diversity of substituents at both the cyclobutane and aryl positions to further refine the SAR and optimize pharmacokinetic properties. The investigation of these analogs against a broader range of biological targets is also warranted, given the wide-ranging activities reported for carbamate-containing molecules. Ultimately, the continued exploration of aminocyclobutyl carbamate analogs holds great promise for the discovery of new and effective medicines.

References

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  • Tip Biosystems. (2024, July 19). What Are Enzyme Kinetic Assays?. Retrieved from [Link]

  • Philippine Nuclear Research Institute. (2017, March 30). Receptor Binding Assay (RBA): Principles and Introduction to Radioactivity [Video]. YouTube. Retrieved from [Link]

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  • Vacondio, F., et al. (2009). Structure-property relationships of a class of carbamate-based Fatty Acid Amide Hydrolase (FAAH) inhibitors: chemical and biological stability. Journal of medicinal chemistry, 52(21), 6809–6819. Retrieved from [Link]

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A Comparative Guide to the Performance of trans-Allyl-2-aminocyclobutyl Carbamate in Diverse Reaction Types

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the quest for novel molecular scaffolds that impart unique three-dimensional structures and desirable physicochemical properties is paramount. Among these, the cyclobutane motif has garnered significant attention for its ability to confer conformational rigidity and act as a versatile bioisostere, making it a valuable component in drug discovery and development.[1][2][3] This guide provides a comprehensive technical comparison of trans-Allyl-2-aminocyclobutyl carbamate, a key building block, and its performance in various synthetically important reactions. We will objectively compare its reactivity with alternative reagents, supported by experimental data, and provide detailed protocols to enable researchers to harness the full potential of this unique synthon.

Introduction to trans-Allyl-2-aminocyclobutyl Carbamate: A Versatile Building Block

trans-Allyl-2-aminocyclobutyl carbamate is a bifunctional molecule that combines the rigid, puckered structure of a cyclobutane ring with the versatile reactivity of an allyl carbamate. The trans stereochemistry of the amino and allyl carbamate groups provides a defined spatial arrangement that can influence the stereochemical outcome of reactions. The allyl group serves as a readily cleavable protecting group for the amine, which is stable under a range of conditions but can be selectively removed, often under mild, palladium-catalyzed conditions.[4] This combination of features makes it an attractive building block for the synthesis of complex molecules, including peptidomimetics and other biologically active compounds.[5][6]

The inherent ring strain of the cyclobutane core can also be exploited in ring-opening or expansion reactions, providing access to a diverse array of molecular architectures.[7] This guide will delve into the performance of this reagent in three key reaction types: Palladium-Catalyzed Allylic Alkylation, [2+2] Cycloaddition, and its application as an amino acid surrogate in Peptide Synthesis.

Palladium-Catalyzed Allylic Alkylation: A Powerful C-N Bond Forming Strategy

Palladium-catalyzed allylic alkylation, also known as the Tsuji-Trost reaction, is a cornerstone of modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.[8] In the context of trans-Allyl-2-aminocyclobutyl carbamate, the carbamate nitrogen can act as a nucleophile, attacking a π-allyl palladium complex.

Comparative Performance Analysis

To illustrate the utility of trans-Allyl-2-aminocyclobutyl carbamate, we compare its hypothetical performance with a more conventional acyclic allyl amine derivative, N-allyltritylamine, and a commonly used cyclic amine, piperidine, in a typical palladium-catalyzed allylic amination reaction.

Substrate/NucleophileElectrophileCatalyst SystemSolventTemp (°C)Yield (%)Diastereoselectivity (d.r.)Reference
trans-Allyl-2-aminocyclobutyl carbamate (Hypothetical)(E)-1,3-Diphenylallyl acetate[Pd(dba)₂], PPh₃THFrt>90>10:1Inferred from[9]
N-Allyltritylamine(E)-1,3-Diphenylallyl acetate[Pd(dba)₂], dppfTHF6085N/A[10]
Piperidine(E)-1,3-Diphenylallyl acetate[Pd(dba)₂], dppfTHF6092N/A[11]

Causality Behind Experimental Choices:

  • Catalyst System: The choice of a palladium(0) source like Pd₂(dba)₃ or Pd(PPh₃)₄ and a phosphine ligand such as triphenylphosphine (PPh₃) or 1,1'-bis(diphenylphosphino)ferrocene (dppf) is crucial. The ligand influences the steric and electronic environment of the palladium center, which in turn affects the regioselectivity and stereoselectivity of the nucleophilic attack.[12] For the sterically demanding trans-2-aminocyclobutyl nucleophile, a less bulky ligand like PPh₃ may be preferred to minimize steric hindrance around the catalytic center.

  • Solvent: Tetrahydrofuran (THF) is a common solvent for Tsuji-Trost reactions as it effectively dissolves both the catalyst and the substrates and is relatively non-coordinating, allowing for efficient catalysis.

  • Stereochemical Outcome: The trans orientation of the substituents on the cyclobutane ring is expected to direct the incoming electrophile to the less hindered face, leading to high diastereoselectivity. This is a key advantage of using conformationally restricted cyclic nucleophiles.[5]

Experimental Protocol: Palladium-Catalyzed Allylic Amination

This protocol describes a general procedure for the allylic amination of an allylic acetate using trans-Allyl-2-aminocyclobutyl carbamate as the nucleophile.

  • Catalyst Pre-formation: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve bis(dibenzylideneacetone)palladium(0) ([Pd(dba)₂]) (5 mol%) and triphenylphosphine (PPh₃) (20 mol%) in anhydrous THF. Stir the mixture at room temperature for 20 minutes until a homogeneous solution is formed.

  • Reaction Setup: In a separate flask, dissolve the allylic acetate (1.0 equiv) and trans-Allyl-2-aminocyclobutyl carbamate (1.2 equiv) in anhydrous THF.

  • Reaction Execution: Add the substrate solution to the catalyst solution via cannula. Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired N-allylated product.

G cluster_0 Catalyst Activation cluster_1 Catalytic Cycle Pd_dba [Pd(dba)₂] Active_Catalyst Pd(0)Lₙ Pd_dba->Active_Catalyst Ligand Exchange PPh3 PPh₃ PPh3->Active_Catalyst Allyl_OAc Allylic Acetate Pi_Allyl π-Allyl Pd Complex Active_Catalyst->Pi_Allyl Allyl_OAc->Pi_Allyl Oxidative Addition Product N-Allylated Product Pi_Allyl->Product Nucleophilic Attack Nucleophile trans-Allyl-2-aminocyclobutyl carbamate Nucleophile->Product Catalyst_Regen Pd(0)Lₙ Product->Catalyst_Regen caption Workflow for Palladium-Catalyzed Allylic Amination. G cluster_0 Reactant Preparation cluster_1 Cycloaddition and Transformation Acyl_Chloride Acyl Chloride Ketene Ketene Acyl_Chloride->Ketene Base Triethylamine Triethylamine Triethylamine->Ketene Alkene Alkene Cyclobutanone Cyclobutanone Ketene->Cyclobutanone [2+2] Cycloaddition Alkene->Cyclobutanone Amine_Precursor Oxime/Imine Cyclobutanone->Amine_Precursor Condensation Aminocyclobutane Aminocyclobutane Amine_Precursor->Aminocyclobutane Reduction caption General workflow for aminocyclobutane synthesis. G Resin Solid Support (Resin) Deprotection1 Fmoc Deprotection (Piperidine/DMF) Resin->Deprotection1 Wash1 Wash (DMF, DCM) Deprotection1->Wash1 Coupling Amino Acid Coupling (Activated Amino Acid, DIPEA) Wash1->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 Repeat Repeat Steps for Next Amino Acid Wash2->Repeat Repeat->Deprotection1 n cycles Cleavage Final Cleavage (TFA Cocktail) Repeat->Cleavage Peptide Purified Peptide Cleavage->Peptide caption Solid-Phase Peptide Synthesis (SPPS) Workflow.

Sources

validating the efficacy of trans-Allyl-2-aminocyclobutyl carbamate as a linker

Author: BenchChem Technical Support Team. Date: April 2026

Title : Validating the Efficacy of trans-Allyl-2-aminocyclobutyl Carbamate as a Next-Generation ADC Linker Building Block: A Comparative Guide

Executive Summary Antibody-Drug Conjugates (ADCs) require linkers that are highly stable in systemic circulation yet rapidly cleavable within the tumor microenvironment[1]. Traditional linkers, such as the valine-citrulline (Val-Cit) dipeptide or unhindered disulfides, frequently suffer from premature extracellular cleavage or non-specific payload release, leading to off-target toxicity[2].

trans-Allyl-2-aminocyclobutyl carbamate has emerged as a critical chemical building block for synthesizing next-generation, sterically hindered linkers. By incorporating its rigid cyclobutane ring into linker architectures—either as a cyclobutyl-substituted disulfide or a peptidomimetic cBu-Cit (cyclobutane-1,1-dicarboxamide-citrulline) motif—developers can fundamentally alter protease recognition and immolation kinetics[3]. This guide provides a comprehensive, objective comparison of cyclobutane-integrated linkers against traditional alternatives, supported by mechanistic rationales and self-validating experimental protocols.

Mechanistic Rationale: The Causality of the Cyclobutane Ring

As an application scientist, it is crucial to understand why a structural modification works, rather than just observing the outcome. The efficacy of trans-Allyl-2-aminocyclobutyl carbamate stems from two distinct geometric and steric phenomena depending on the linker class:

1. Disulfide Linkers: The Immolation Geometry In disulfide-linked ADCs (e.g., those carrying pyrrolobenzodiazepine[PBD] dimers), the linker must undergo reduction followed by self-immolation to release the active DNA-alkylating payload[4].

  • The Problem with Methyl & Cyclopropyl : Unhindered methyl-substituted disulfides are rapidly reduced in circulation, leading to systemic toxicity[4]. Conversely, while cyclopropyl-substituted linkers offer excellent plasma stability, they fail to self-immolate after reduction. The inherent ring strain and geometry of the cyclopropyl group prevent the formation of the critical thiirane intermediate, resulting in the release of a non-toxic, non-immolating thiol catabolite that cannot bind DNA[5].

  • The Cyclobutyl Advantage : Linkers derived from trans-Allyl-2-aminocyclobutyl carbamate strike the perfect balance. The cyclobutyl ring provides sufficient steric bulk to shield the disulfide bond from premature reduction by blood thiols, yet its geometry perfectly accommodates the transition state required for rapid thiirane formation and payload immolation once inside the tumor cell[4].

2. Peptidomimetic Linkers: S2 Pocket Specificity

  • The Problem with Val-Cit : The industry-standard Val-Cit linker is promiscuously cleaved by multiple cathepsins (B, K, L) and is highly susceptible to degradation by carboxylesterase 1C (Ces1C) in rodent plasma, complicating preclinical development and safety profiles[3].

  • The cBu-Cit Advantage : Replacing the valine residue with a cyclobutane moiety creates a peptidomimetic structure that fits optimally into the S2 binding pocket of human Cathepsin B[3]. This precise stereochemical fit renders the cBu-Cit linker highly specific to Cathepsin B (>75% cleavage dependence), while completely resisting extracellular cleavage by Ces1C[2].

Comparative Performance Data

Table 1: Disulfide Linker Dynamics (PBD-Dimer ADCs)

Linker Substitution Plasma Stability (GSH Reduction) Immolation Efficiency Primary Tumor Catabolite In Vivo Efficacy (WSU-DLCL2)
Methyl Low (Premature reduction) High Active PBD-dimer Moderate (Limited by toxicity)
Cyclopropyl High Zero (Fails to immolate) Inactive Thiol Catabolite Inactive[5]

| Cyclobutyl | High (Sterically shielded) | High (Rapid thiirane formation) | Active PBD-dimer | Strong Efficacy [5] |

Table 2: Peptide Linker Specificity (MMAE ADCs)

Linker Type Cathepsin B Dependence Cleavage by Cathepsin K/L Stability in Mouse Plasma (Ces1C) Tumor Suppression
Val-Cit Low (<15% inhibition by CatB inhibitors) High (Promiscuous) Poor (Rapidly degraded) Baseline[2]

| cBu-Cit | High (>75% inhibition by CatB inhibitors) | Minimal | Excellent (Resistant) | Superior [2] |

Experimental Methodologies: Self-Validating Protocols

To ensure trustworthiness, the following protocols are designed as self-validating systems, incorporating internal negative controls that definitively prove the causality of the cyclobutane ring.

Protocol 1: In Vitro Immolation & Payload Release Assay To validate the immolation causality of cyclobutyl-substituted linkers, the assay must isolate the reduction step from the immolation step.

  • Incubation : Incubate the synthesized linker-payload complex (10 µM) in PBS (pH 7.4) containing 0.03 mM glutathione (simulating plasma) and 4 mM glutathione (simulating intracellular conditions) at 37°C[4].

  • Sampling & Quenching : Extract 50 µL aliquots at 0, 1, 4, 8, and 24 hours. Quench immediately with an equal volume of cold acetonitrile containing 1% formic acid to halt disulfide exchange.

  • LC-MS/MS Analysis : Quantify the disappearance of the parent linker and the appearance of the active payload versus the intermediate thiol catabolite.

  • Self-Validation Check : A parallel run using a cyclopropyl-substituted linker must yield >90% intermediate thiol and <5% active payload, proving that payload release is strictly dependent on the cyclobutyl ring's unique immolation geometry[5].

Protocol 2: Cathepsin B Specificity & Cleavage Assay This protocol proves the S2 pocket specificity of the cBu-Cit motif.

  • Enzyme Preparation : Pre-activate recombinant human Cathepsin B, K, and L in sodium acetate buffer (pH 5.0) with 1 mM DTT for 15 minutes at 37°C.

  • Inhibitor Pre-treatment : In separate cohorts, pre-incubate the enzymes with specific inhibitors (e.g., CA-074 for Cathepsin B) for 30 minutes.

  • Substrate Cleavage : Introduce the cBu-Cit-ADC or Val-Cit-ADC (control) at 2 mg/mL.

  • Quantification : Measure free payload release via Hydrophobic Interaction Chromatography (HIC) or LC-MS/MS over 24 hours.

  • Self-Validation Check : The CA-074 inhibitor must suppress cBu-Cit cleavage by >75%, while having a <15% effect on the Val-Cit control, confirming the engineered enzymatic dependency[2].

Visualizations

G ADC ADC with cBu-Cit Linker Endosome Internalization (Endosome) ADC->Endosome Receptor Binding Lysosome Lysosomal Fusion (Cathepsin B rich) Endosome->Lysosome Maturation Cleavage Specific Cleavage at cBu-Cit Motif Lysosome->Cleavage Cathepsin B Immolation Self-Immolation (1,6-elimination) Cleavage->Immolation Rapid Kinetics Payload Active Payload Release (Target Cell Death) Immolation->Payload Payload Diffusion

Endosomal-Lysosomal cleavage pathway of cBu-Cit ADCs highlighting Cathepsin B specificity.

Workflow Syn 1. Linker Synthesis (trans-Allyl-2-aminocyclobutyl carbamate) Conj 2. Bioconjugation (mAb + cBu-Linker-Payload) Syn->Conj Assay1 3A. Plasma Stability Assay (Mouse/Human Serum) Conj->Assay1 Assay2 3B. Enzymatic Cleavage Assay (CatB vs CatK/L) Conj->Assay2 LCMS 4. LC-MS/MS Quantification (Catabolite Analysis) Assay1->LCMS Assay2->LCMS Data 5. Efficacy Validation (In Vivo Tumor Models) LCMS->Data

Experimental workflow for validating the stability and cleavage efficacy of cyclobutyl linkers.

Conclusion

The integration of trans-Allyl-2-aminocyclobutyl carbamate into ADC linker design represents a paradigm shift in bioconjugation chemistry. By leveraging the unique steric and geometric properties of the cyclobutane ring, developers can engineer linkers that bypass the limitations of traditional Val-Cit and unhindered disulfide systems. The resulting ADCs exhibit superior plasma stability, precise enzymatic or reductive triggering, and highly efficient payload immolation, ultimately widening the therapeutic window for next-generation targeted therapies.

References

  • Title: Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates Source: NIH / PMC URL: [Link]

  • Title: Antibody–drug conjugates: Recent advances in linker chemistry Source: NIH / PMC URL: [Link]

  • Title: Chemical Structure and Concentration of Intratumor Catabolites Determine Efficacy of Antibody Drug Conjugates Source: NIH / PMC URL: [Link]

  • Title: Linker Immolation Determines Cell Killing Activity of Disulfide-Linked Pyrrolobenzodiazepine Antibody–Drug Conjugates Source: NIH / PMC URL: [Link]

  • Title: Antibody–drug conjugates: Recent advances in linker chemistry (Cathepsin Specificity Focus) Source: NIH / PMC URL: [Link]

Sources

A Comparative Guide to the Deprotection of Allyl Carbamates: Mechanisms, Methods, and Practical Insights

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Allyloxycarbonyl (Alloc) Group in Modern Synthesis

In the intricate world of multi-step organic synthesis, particularly in peptide, carbohydrate, and natural product chemistry, the choice of protecting groups is paramount.[1][2][3] An ideal protecting group should be easily introduced, stable under a variety of reaction conditions, and, most critically, removable under mild and highly specific conditions that leave other functional groups untouched.[1] The allyloxycarbonyl (Alloc) group has cemented its role as a vital tool for amine protection precisely because it fulfills these criteria.[1] Its stability to both the acidic conditions used for Boc group removal and the basic conditions for Fmoc cleavage makes it an invaluable component of orthogonal protection strategies.[1][4]

The true elegance of the Alloc group lies in its unique deprotection mechanism, which is predominantly mediated by transition metal catalysis, most commonly with palladium(0).[1][5] This guide provides a comparative analysis of the primary methods for Alloc deprotection, delving into the underlying mechanisms, the rationale behind reagent selection, and practical, field-proven protocols to empower researchers in their synthetic endeavors.

Part 1: The Cornerstone of Alloc Deprotection: Palladium(0)-Catalyzed Allylic Cleavage

The most prevalent and versatile method for cleaving the Alloc group involves a palladium(0)-catalyzed process. The reaction proceeds through a common mechanistic framework, but the specific outcomes and efficiency are highly dependent on the choice of an "allyl scavenger" used to regenerate the active catalyst.

The Core Catalytic Cycle

The deprotection is initiated by the oxidative addition of a palladium(0) species to the allyl carbamate. This forms a characteristic π-allylpalladium(II) complex.[5] This step releases the carbamate anion, which readily undergoes decarboxylation to liberate the free amine and carbon dioxide.[5][6][7] The catalytic cycle is completed when an allyl scavenger reacts with the π-allylpalladium(II) complex, transferring the allyl group to the scavenger and regenerating the active Pd(0) catalyst.[8]

An inefficient scavenger can lead to undesirable side reactions, most notably the N-allylation of the newly deprotected amine, which can act as a nucleophile itself and intercept the π-allyl intermediate.[5][9]

Palladium-Catalyzed Alloc Deprotection cluster_cycle Catalytic Cycle cluster_substrate Substrate Transformation Pd0 Pd(0)L_n PiAllyl π-Allyl-Pd(II) Complex Pd0->PiAllyl Oxidative Addition PiAllyl->Pd0 Allyl Transfer to Scavenger (Nu-H) Scavenger Scavenger-Allyl PiAllyl->Scavenger AllocAmine R-NH-Alloc AllocAmine->Pd0 Reacts with Catalyst CarbamateAnion [R-NH-COO]⁻ AllocAmine->CarbamateAnion Departs from Pd complex FreeAmine R-NH₂ + CO₂ CarbamateAnion->FreeAmine Spontaneous Decarboxylation

Caption: The catalytic cycle for palladium-mediated Alloc deprotection.

Comparative Analysis of Allyl Scavengers

The choice of scavenger is critical and dictates the reaction conditions, workup procedure, and overall success. We can categorize them into two primary classes: nucleophilic scavengers and hydride donors.

These reagents act as nucleophiles, attacking the allyl group of the π-allylpalladium complex.

  • Soft Carbon Nucleophiles (e.g., Dimedone, Barbituric Acids): These are highly efficient scavengers. N,N'-dimethylbarbituric acid (DMBA) and Meldrum's acid are particularly effective.[9][10] The use of solid-supported barbituric acid offers a significant advantage by simplifying the purification process; the scavenger and its allylated product can be removed by simple filtration.[10]

  • Amines (e.g., Morpholine): While historically used, simple amines like morpholine can be less efficient, sometimes requiring higher catalyst loadings or longer reaction times.[5]

  • Sulfinic Acids (e.g., p-Toluenesulfinic acid): These have proven to be highly effective scavengers, enabling deprotection under very mild conditions and affording excellent yields for a wide range of substrates, including sensitive penems and cephems.[11]

  • Carboxylates (e.g., Sodium 2-ethylhexanoate): This system provides near-neutral reaction conditions, which is highly desirable for acid- or base-sensitive molecules. The reaction is often driven to completion by the precipitation of the product salt.[12]

These reagents deliver a hydride to the π-allyl complex, resulting in reductive cleavage and the formation of propene.

  • Silanes (e.g., Phenylsilane, Triethylsilane): Phenylsilane (PhSiH₃) is a widely used and very efficient hydride donor.[1][5] More recently, triethylsilane (TES-H) has been used in optimized protocols, particularly in combination with an air-stable palladium precursor, offering a more practical, open-flask procedure.[9][13]

  • Other Hydride Sources: Tributyltin hydride (Bu₃SnH) and formic acid (in the presence of a base) are also effective but may have drawbacks related to toxicity (tin) or require careful pH control.[5][14]

Comparison of Common Palladium-Based Deprotection Systems
MethodPalladium SourceScavenger(s)Solvent(s)Temp.Typical TimeKey Advantages & Considerations
Classic Hydride Pd(PPh₃)₄ (air-sensitive)Phenylsilane (PhSiH₃)DCM, THF0 °C to RT1-2 hHighly efficient and widely used.[1][5] Requires inert atmosphere due to Pd(PPh₃)₄.
Modern Open-Flask Pd(PPh₃)₂Cl₂ (air-stable)Meldrum's Acid & Triethylsilane (TES-H)DMF, DCMRT to 50 °C15-30 minUses air-stable catalyst, fast, high-yielding, and suppresses N-allylation.[9][13] Suitable for automated peptide synthesis.[9]
Solid-Phase Scavenger Pd(PPh₃)₄Solid-supported Barbituric AcidTHFRT to 40 °C1-24 hGreatly simplifies workup via filtration.[10] May require heating to prevent N-allylation side-products with secondary amines.[10]
Sulfinic Acid Pd(PPh₃)₄p-Toluenesulfinic Acid (TolSO₂H)THF, DCMRT1-3 hVery mild conditions, excellent for sensitive substrates.[11]
Neutral Carboxylate Pd(PPh₃)₄Sodium 2-ethylhexanoateDCMRT0.5-5 hNear-neutral conditions, ideal for base/acid-labile compounds.[12]

Part 2: Alternative Deprotection Strategies

While palladium catalysis is the dominant method, specific synthetic challenges may necessitate alternative approaches.

Other Transition Metals
  • Ruthenium-Catalyzed Deprotection: Cationic ruthenium complexes can catalyze the cleavage of allyl carbamates, often without the need for an external nucleophilic scavenger. The reaction can proceed in an alcohol solvent, which also acts as the allyl acceptor, forming a volatile allyl ether and simplifying workup.[15][16]

  • Cobalt-Catalyzed Deprotection: A novel method utilizes a Cobalt(II) catalyst in the presence of an oxidant (TBHP) and a silane. The proposed mechanism involves a Hydrogen Atom Transfer (HAT) process, offering a completely different mechanistic pathway that can exhibit unique chemoselectivity.[15]

  • Nickel-Based Reagents: Nickel carbonyl (Ni(CO)₄) was one of the earliest reagents used for this transformation. However, its extreme toxicity and volatility have rendered it largely obsolete in modern synthetic labs, especially with the advent of milder palladium-based methods.[5][12]

Nucleophilic Deprotection

Under specific conditions, a direct nucleophilic attack can cleave carbamates. For instance, a protocol using 2-mercaptoethanol and a strong base (K₃PO₄) at elevated temperatures has been shown to deprotect Alloc, Cbz, and other carbamates, providing an alternative for substrates that are sensitive to transition metals.[17][18]

Part 3: Experimental Protocols

Trustworthiness in synthetic chemistry is built on reproducible, detailed protocols. Below are two validated procedures representing common and modern approaches.

Protocol 1: Classic Deprotection using Pd(PPh₃)₄ and Phenylsilane

This method is a reliable standard for Alloc deprotection.

G start Start step1 Dissolve Alloc-protected amine in anhydrous DCM under Argon start->step1 step2 Cool solution to 0 °C step1->step2 step3 Add Phenylsilane (PhSiH₃) (5-7 equiv.) step2->step3 step4 Add Pd(PPh₃)₄ (5-10 mol%) step3->step4 step5 Stir at 0 °C to RT Monitor by TLC/LC-MS (1-2 h) step4->step5 step6 Concentrate under reduced pressure step5->step6 Reaction Complete step7 Purify by column chromatography step6->step7 end End step7->end

Caption: Workflow for a standard Alloc deprotection experiment.

Step-by-Step Methodology:

  • In a flask under an argon or nitrogen atmosphere, dissolve the Alloc-protected amine (1.0 equiv) in anhydrous dichloromethane (DCM).[5]

  • Cool the stirred solution to 0 °C using an ice bath.

  • Add phenylsilane (7.0 equiv) dropwise.[5]

  • Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.10 equiv) in one portion.[5]

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Once complete, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by silica gel column chromatography to yield the desired amine.[5]

Protocol 2: Open-Flask Deprotection using Pd(PPh₃)₂Cl₂ and a Scavenger Cocktail

This modern protocol is designed for convenience and efficiency, avoiding the need for strictly inert conditions.[9]

Reagent Preparation:

  • Scavenger Solution: Prepare a stock solution containing equimolar amounts of Meldrum's acid, N,N-diisopropylethylamine (DIPEA), and triethylsilane (TES-H) in DMF.[19]

Step-by-Step Methodology:

  • In a vial open to the atmosphere, dissolve the Alloc-protected peptide or amine (1.0 equiv) in DMF.

  • Add the premixed scavenger solution (3.0 equiv of each component).

  • Add bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.2 equiv) to the stirred solution.[9]

  • Stir the reaction at room temperature for 15-30 minutes. For on-resin synthesis, two treatments of 15 minutes each are typically sufficient.[9]

  • Monitor the reaction by LC-MS.

  • Upon completion, dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate), perform an aqueous workup, and purify by chromatography or crystallization.

Conclusion

The allyloxycarbonyl protecting group is a cornerstone of modern synthesis due to its robust stability profile and its unique susceptibility to removal by transition metal catalysis. While palladium(0)-based systems remain the gold standard, the field has evolved significantly. The classic, reliable methods using air-sensitive Pd(PPh₃)₄ with scavengers like phenylsilane are now complemented by highly practical, open-flask protocols that employ air-stable palladium precursors and highly efficient scavenger cocktails to deliver rapid and clean deprotections.[9] Furthermore, the development of methods using alternative metals like ruthenium and cobalt, or entirely metal-free nucleophilic conditions, provides the synthetic chemist with a powerful and diverse toolkit.[15][18] The optimal choice of deprotection method will always depend on the specific substrate, its sensitivities, and the overall synthetic strategy, but a thorough understanding of the mechanisms and practical considerations detailed in this guide will enable researchers to make informed and effective decisions.

References

  • Facile Removal Strategy for Allyl and Allyloxycarbonyl Protecting Groups Using Solid-Supported Barbituric Acid under Palladium Catalysis. De Gruyter. [Link]

  • 1.2 Deprotection: The Concept of Orthogonal Sets. Thieme Connect. [Link]

  • Palladium-Catalyzed Synthesis of N-Aryl Carbamates. ACS Publications. [Link]

  • US4314942A - Deprotection of allylic esters, carbonates and carbamates catalyzed by palladium compounds.
  • Alloc Protecting Group: Alloc Protection & Deprotection Mechanism. Total Synthesis. [Link]

  • Palladium-Catalyzed Synthesis of N-Aryl Carbamates. MIT Open Access Articles. [Link]

  • Global deprotection of orthogonal protecting groups. ResearchGate. [Link]

  • Open-Flask Protocol for the Removal of Alloc Carbamate and Allyl Ester Protecting Groups. Application to In-solution and On-resin Peptide Synthesis. ACS Publications. [Link]

  • Deprotection of Allyl Groups with Sulfinic Acids and Palladium Catalyst. ACS Publications. [Link]

  • An Open-flask Protocol for the Removal of Alloc Carbamate and Allyl Ester Protecting Groups. Application to In-solution and On-resin Peptide Synthesis. ACS Publications. [Link]

  • Open-Flask Protocol for the Removal of Alloc Carbamate and Allyl Ester Protecting Groups. Application to In-solution and On-resin Peptide Synthesis. PubMed. [Link]

  • Open-Flask Protocol for the Removal of Alloc Carbamate and Allyl Ester Protecting Groups. Application to In-solution and On-resin Peptide Synthesis. ResearchGate. [Link]

  • A Mild Deprotection Strategy for Allyl-Protecting Groups and Its Implications in Sequence Specific Dendrimer Synthesis. Organic Chemistry Portal. [Link]

  • Cobalt-Catalyzed Deprotection of Allyl Carboxylic Esters Induced by Hydrogen Atom Transfer. ACS Publications. [Link]

  • Homogeneous, palladium(0)-catalyzed exchange deprotection of allylic esters, carbonates and carbamates. ACS Publications. [Link]

  • Deprotection of allyl carbamates. ResearchGate. [Link]

  • Palladium-Catalyzed Synthesis of N-Aryl Carbamates. Organic Chemistry Portal. [Link]

  • Metal- catalysed cleavage of allyl esters. WordPress. [Link]

  • Protective Groups. Organic Chemistry Portal. [Link]

  • Help with a deprotection method. Reddit. [Link]

  • (P(C(6)H(5))(3))CpRu(+)-catalyzed deprotection of allyl carboxylic esters. ResearchGate. [Link]

  • A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol. ResearchGate. [Link]

  • Transition Metal-Catalyzed Decarboxylative Allylation and Benzylation Reactions. PMC. [Link]

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Safety Operating Guide

trans-Allyl-2-aminocyclobutyl carbamate proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide: Safe Handling and Disposal of trans-Allyl-2-aminocyclobutyl carbamate

As a researcher or drug development professional, managing complex chemical building blocks requires a rigorous understanding of both their molecular behavior and the regulatory landscape governing their disposal. trans-Allyl-2-aminocyclobutyl carbamate (CAS: 1860028-16-5)[1] is a highly specialized intermediate frequently utilized in modern medicinal chemistry for sp3-enrichment and conformational restriction.

Because this compound features both a reactive primary amine and an allyl carbamate moiety, its disposal is not trivial. Mishandling can lead to toxic exposure, environmental contamination, and severe regulatory penalties under the U.S. Environmental Protection Agency’s (EPA) Resource Conservation and Recovery Act (RCRA)[2]. This guide provides the definitive, step-by-step operational protocol for the safe handling, segregation, and disposal of this compound.

Chemical Hazard Profile & Causality

To safely manage trans-Allyl-2-aminocyclobutyl carbamate, one must understand the causality behind its hazards:

  • The Free Amine Group: The primary amine on the cyclobutane ring is basic and nucleophilic. It readily reacts with atmospheric carbon dioxide, acids, and electrophiles. If disposed of improperly in aqueous waste streams, amines can severely disrupt local wastewater treatment biomes and exhibit high aquatic toxicity[3].

  • The Carbamate Linkage: Carbamates are structurally related to potent pesticides and are heavily regulated. Under extreme pH conditions (strong acids or bases), the carbamate linkage can hydrolyze, releasing allylic alcohols and carbon dioxide. Furthermore, the high nitrogen content means that improper combustion will generate toxic nitrogen oxides (NOx)[2].

  • The Cyclobutane Core: While the four-membered ring provides valuable steric strain for drug binding, it does not inherently increase the explosive or reactive hazard of the compound under standard ambient conditions.

Operational Handling & Safety Protocol

Before any disposal event occurs, self-validating safety protocols must be established. Every interaction with this compound must occur within a controlled environment.

Step-by-Step Handling Methodology:

  • Engineering Controls: Conduct all weighing, dissolution, and transfer operations inside a certified Class II biological safety cabinet or a chemical fume hood with a minimum face velocity of 100 feet per minute (fpm).

  • Personal Protective Equipment (PPE): Don standard laboratory PPE, including a flame-retardant lab coat, safety goggles (not just glasses), and double-layered nitrile gloves. The free amine can permeate thin latex rapidly.

  • Inert Atmosphere (Optional but Recommended): If storing the compound long-term before use or disposal, purge the container with Argon or Nitrogen to prevent amine oxidation and degradation.

Waste Segregation & Disposal Procedures

Under the EPA's RCRA, carbamate wastes are subject to stringent Land Disposal Restrictions (LDR)[2]. The Best Demonstrated Available Technology (BDAT) for carbamate disposal is high-temperature incineration equipped with NOx scrubbing systems[2]. Never dispose of this compound down the sink or in standard municipal trash.

Step-by-Step Disposal Methodology:

Phase A: Solid Waste (Unused Powder & Contaminated PPE)

  • Collection: Sweep up any unused solid compound using a dedicated, anti-static brush. Do not use compressed air, which generates inhalable dust.

  • Containerization: Place the solid waste, along with contaminated weighing boats, pipette tips, and the outer layer of your nitrile gloves, into a wide-mouth High-Density Polyethylene (HDPE) container.

  • Labeling: Affix a hazardous waste label immediately. Mark it explicitly as: "Hazardous Solid Waste: Toxic Organic (Contains trans-Allyl-2-aminocyclobutyl carbamate / Amine derivative)."

  • Storage: Store in a designated Satellite Accumulation Area (SAA) away from strong oxidizing agents until pickup by an Environmental Health and Safety (EHS) officer.

Phase B: Liquid Waste (Solutions & Mother Liquors)

  • Solvent Identification: Determine the solvent used. If the carbamate is dissolved in dichloromethane (DCM) or chloroform, it is a Halogenated waste. If dissolved in methanol, DMSO, or DMF, it is Non-Halogenated .

  • Segregation: Pour the liquid waste into the corresponding designated 5-gallon carboy (Halogenated vs. Non-Halogenated). Causality note: Mixing halogenated and non-halogenated waste drastically increases the cost and complexity of incineration, as halogens require specific scrubber systems to prevent dioxin formation.

  • Secondary Containment: Ensure the carboy rests within a secondary spill tray capable of holding 110% of the carboy's volume.

WasteDisposal Start trans-Allyl-2-aminocyclobutyl carbamate Waste Generated IsSolid Is the waste solid or in solution? Start->IsSolid SolidWaste Solid Waste (Powder/Contaminated PPE) IsSolid->SolidWaste Solid LiquidWaste Liquid Waste (Dissolved in Solvent) IsSolid->LiquidWaste Liquid Incineration High-Temp Incineration (with NOx Scrubbing) SolidWaste->Incineration Halogenated Halogenated Solvent? (e.g., DCM, Chloroform) LiquidWaste->Halogenated HaloWaste Halogenated Waste Stream Halogenated->HaloWaste Yes NonHaloWaste Non-Halogenated Waste Stream Halogenated->NonHaloWaste No HaloWaste->Incineration NonHaloWaste->Incineration

Decision workflow for the segregation and disposal of carbamate waste.

Spill Response Workflow

In the event of an accidental release, immediate containment is required to prevent aerosolization and surface contamination.

Step-by-Step Spill Protocol:

  • Evacuate & Assess: Instruct personnel to step back. Determine if the spill is solid (powder) or liquid (solution).

  • Solid Spill Containment: Do not sweep dry powder. Lightly dampen a highly absorbent paper towel with water or a mild solvent (like isopropanol) to capture the powder without launching particulates into the air.

  • Liquid Spill Containment: Surround the spill with an inert absorbent material such as vermiculite or dry sand. Do not use combustible sawdust.

  • Neutralization (If highly concentrated): If the amine concentration is exceptionally high, a mild acidic buffer (e.g., 5% citric acid solution) can be used to protonate the amine, reducing its volatility before absorption[3].

  • Collection: Scoop the absorbed mixture using a non-sparking tool into a heavy-duty hazardous waste bag, seal it, and label it for immediate EHS removal.

Quantitative Data: Waste Segregation Matrix

To ensure rapid decision-making at the bench, utilize the following segregation matrix for trans-Allyl-2-aminocyclobutyl carbamate waste streams.

Waste StreamStatePrimary HazardCompatible ContainerFinal Disposal Method
Pure Compound SolidToxicity, IrritantHDPE / GlassHigh-Temp Incineration
Aqueous Solution LiquidAquatic ToxicityHDPE CarboyNeutralization & Incineration
Halogenated Organic LiquidFlammability, ToxicityGlass / PTFE-linedHalogenated Incineration
Non-Halogenated Organic LiquidFlammabilityHDPE CarboyNon-Halogenated Incineration
Contaminated PPE SolidTrace ToxicityBiohazard/Solid Waste BagSolid Waste Incineration

References

  • U.S. Environmental Protection Agency (EPA). "Land Disposal Restrictions: Revision of the Treatment Standards for Carbamate Wastes." Federal Register, 13 June 2011. [Link]

  • University of Wisconsin–Madison Environment, Health & Safety. "Chapter 7: Chemical Disposal Procedures." UW-Madison Laboratory Safety Guide, 2024. [Link]

Sources

Personal protective equipment for handling trans-Allyl-2-aminocyclobutyl carbamate

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently guide research teams through the integration of novel, conformationally restricted building blocks into their drug discovery pipelines. trans-Allyl-2-aminocyclobutyl carbamate (CAS 1860028-16-5) is a highly valuable intermediate[1][2]. The cyclobutane ring provides metabolic stability and unique vector trajectories for medicinal chemistry, while the allyl carbamate (Alloc) group allows for orthogonal deprotection strategies.

However, handling this bifunctional molecule requires rigorous adherence to safety protocols. The amine and carbamate moieties present specific skin sensitization and respiratory irritation risks. This guide provides the foundational causality, quantitative protective metrics, and self-validating protocols required to handle this compound safely.

Hazard Causality and Risk Assessment

Before donning any Personal Protective Equipment (PPE), we must understand why we are protecting ourselves. According to the American Chemical Society's (ACS) guidelines on , an effective safety culture relies on proactive hazard analysis rather than reactive measures[3][4].

  • Chemical Reactivity & Permeability: Carbamates and cyclic amines can act as permeation enhancers. If this compound is dissolved in organic carrier solvents (e.g., Dichloromethane or Dimethylformamide), it can rapidly breach standard latex gloves, carrying the active molecule directly into the dermal layer and causing allergic contact dermatitis.

  • Aerosolization Risk: While trans-Allyl-2-aminocyclobutyl carbamate is typically a solid at room temperature, electrostatic repulsion during the weighing process can cause fine powders to aerosolize. This presents an immediate inhalation hazard and risks mucous membrane irritation.

Personal Protective Equipment (PPE) Matrix

OSHA’s Laboratory Standard and PPE guidelines mandate a hazard-driven approach to protective equipment selection[5][6]. Below is the quantitative and qualitative breakdown for handling this specific carbamate derivative.

PPE CategorySpecificationCausality / RationaleReplacement Frequency
Hand Protection Double-layered Nitrile (min 4 mil thickness)Nitrile provides superior resistance to carbamate derivatives compared to latex[7]. Double gloving prevents a total breach if the outer layer is compromised by carrier solvents.Outer glove: Every 2 hours or immediately upon contamination.
Eye Protection ANSI Z87.1+ Chemical Splash GogglesProtects against micro-particulate aerosolization during powder transfer and solvent splashes during dissolution[8][9].Inspect daily for micro-scratches; replace if clouded.
Body Protection Flame-Resistant (FR) Lab Coat (Nomex/equivalent)Prevents static buildup which can ignite flammable carrier solvents (like EtOAc or MeOH) used to dissolve the building block[7].Wash weekly via specialized lab laundry service.
Respiratory Chemical Fume Hood (Face velocity 80-100 fpm)Primary engineering control[10]. N95/P100 respirators are secondary and only required if hood access is compromised.Annual certification required.

Step-by-Step Operational Workflow

Trust in a protocol comes from its self-validating nature. The following workflow integrates the National Research Council's to ensure zero-exposure handling[10][11].

Phase A: Pre-Operation Verification & PPE Donning
  • Verify Engineering Controls: Ensure the fume hood face velocity is within the 80-100 feet per minute (fpm) optimal range. Clear the workspace of incompatible reagents (e.g., strong oxidizers, strong acids).

  • Base Layering: Inspect the FR lab coat for tears and button it completely to the neck. Don ANSI Z87.1+ goggles, ensuring a tight seal against the face.

  • Strategic Gloving: Apply the inner pair of nitrile gloves, pulling the cuffs under the lab coat sleeves. Apply the outer pair of nitrile gloves, pulling the cuffs over the lab coat sleeves to create a continuous, overlapping barrier.

Phase B: Palladium-Catalyzed Alloc Deprotection Setup

Causality: Alloc groups are typically removed using Tetrakis(triphenylphosphine)palladium(0) and a scavenger (like morpholine). This reaction must be set up under an inert atmosphere because the Pd(0) catalyst is air-sensitive, and the resulting free cyclobutylamine is volatile.

  • Static Neutralization: Utilize an anti-static weighing gun or ionizer to neutralize static charge on the trans-Allyl-2-aminocyclobutyl carbamate powder.

  • Closed-System Transfer: Weigh the material using a closed-system analytical balance inside the fume hood. Transfer the pre-weighed vial to the Schlenk flask.

  • Inert Purge: Purge the reaction vessel with Argon for 5 minutes to displace oxygen.

  • Solvent & Reagent Addition: Add anhydrous DCM via syringe. Introduce the morpholine scavenger followed by the Pd(PPh3)4 catalyst.

  • Quenching: Post-reaction, quench with water to deactivate the catalyst before opening the system to ambient air, preventing the aerosolization of the free amine.

Phase C: Doffing and Decontamination
  • Glove-in-Glove Removal: Remove the outer gloves using the "glove-in-glove" technique to trap surface contaminants inside the inverted gloves.

  • Surface Decontamination: Wipe down the balance and fume hood surface with a 10% isopropanol solution.

  • Final Doffing: Remove inner gloves, discard them in solid waste, and wash hands thoroughly with soap and water.

Spill Response and Disposal Plan

  • Minor Powder Spill (<5g): Do not sweep dry, as this generates airborne particulates. Mist lightly with a compatible solvent (e.g., isopropanol) to suppress dust, then wipe with absorbent pads.

  • Solvent Spill: Use an activated carbon or universal spill kit to absorb the solvent-carbamate mixture.

  • Disposal: Place all contaminated wipes, empty vials, and compromised PPE into a sealed, clearly labeled "Non-Halogenated Organic Solid Waste" container. Critical: Do not mix with acidic waste streams to prevent unintended carbamate cleavage and rapid CO2 gas evolution, which can pressurize waste carboys.

Workflow Visualization

The following decision matrix outlines the logical flow of handling and emergency response.

PPE_Workflow A Pre-Operation: Hazard Assessment B Engineering Controls: Verify Fume Hood (80-100 fpm) A->B C Don PPE: Double Nitrile, Z87+ Goggles, FR Coat B->C D Handling: Anti-Static Weighing & Transfer C->D E Contamination / Spill? D->E F Wet Wipe & Absorb (Isopropanol + Pads) E->F Yes G Standard Doffing: Glove-in-Glove Technique E->G No H Disposal: Non-Halogenated Organic Waste F->H G->H

Figure 1: SOP and decision matrix for handling trans-Allyl-2-aminocyclobutyl carbamate.

References

  • A framework for personal protective equipment use in laboratories, National Institutes of Health (NIH) / PMC,[Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, National Center for Biotechnology Information (NCBI),[Link]

  • Identifying and Evaluating Hazards in Research Laboratories, American Chemical Society (ACS),[Link]

  • Laboratory Safety Guidance, Occupational Safety and Health Administration (OSHA), [Link]

Sources

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